2-Iodoimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-iodo-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHDMDLNVVCTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378478 | |
| Record name | 2-Iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-62-6 | |
| Record name | 2-Iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-Iodoimidazole
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of key intermediates is paramount. 2-Iodoimidazole is a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its physical properties, supported by experimental methodologies and characterization data.
Core Physical Properties
This compound is a white to off-white or light yellow crystalline solid at room temperature.[1] Its key physical and chemical identifiers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₃IN₂ | [1][2][3] |
| Molecular Weight | 193.97 g/mol | [2][3] |
| CAS Number | 3034-62-6 | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 118 - 122 °C | [1] |
| 176 - 180 °C | [1] | |
| 182 - 186 °C | [4] | |
| Boiling Point (Predicted) | 299.3 ± 23.0 °C | [4] |
| Density (Predicted) | 2.335 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 11.46 ± 0.10 | [4] |
Note on Melting Point: Different sources report varying melting points, which may be attributed to the purity of the sample. The reported assay for commercially available this compound is typically around 97%.[3][5]
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction conditions.
| Solvent | Solubility | Source |
| Water | Slightly soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Good solubility | [1] |
The presence of the iodine atom increases the intermolecular forces, which may result in a higher melting and boiling point compared to unsubstituted imidazole.[1] The electronegativity of the iodine atom also influences the molecule's polarity, affecting its solubility in different solvents.[1]
Spectral and Chromatographic Data
Characterization of this compound is typically achieved through a combination of spectroscopic and chromatographic techniques.
| Technique | Data |
| Mass Spectrometry | Consistent with the structure of this compound.[6] |
| ¹H NMR | Spectral data available for imidazole derivatives confirms the presence of the imidazole ring protons.[7][8] |
| ¹³C NMR | Spectral data available for related compounds like 4-Iodo-2-methyl-imidazole can provide reference chemical shifts.[9] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H and C=N stretching are expected, as seen in related imidazole structures.[7][10] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general procedure can be adapted from the synthesis of its isomer, 4-iodo-1H-imidazole, and other iodinated imidazoles.[11][12][13]
General Synthesis of Iodoimidazole (Adapted)
This protocol describes a general method for the iodination of imidazole. The regioselectivity (i.e., the position of iodine substitution) is highly dependent on the reaction conditions.
Materials:
-
Imidazole
-
Iodine
-
Sodium Iodide (or Potassium Iodide) as a co-solvent
-
Sodium Hydroxide (or other base)
-
Water
-
Hydrochloric Acid (for pH adjustment)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Solvent for recrystallization (e.g., Isopropanol, n-hexane)
Procedure:
-
Preparation of Imidazole Solution: Dissolve sodium hydroxide in water and cool the solution. Add imidazole and stir until it is completely dissolved.[11][13]
-
Preparation of Iodine Solution: In a separate container, dissolve sodium iodide in water, cool the solution, and then add iodine.[11][13]
-
Reaction: Cool the imidazole solution in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining a low temperature (e.g., 0 °C).[11][13] Continue stirring for several hours after the addition is complete.[11][13]
-
Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with hydrochloric acid to precipitate the crude product.[11][13] Filter the solid. The filtrate can be extracted with an organic solvent to recover unreacted imidazole.[11][13]
-
Purification: The crude solid is purified by recrystallization from a suitable solvent or solvent mixture.[11][12][13]
Characterization Methods
The synthesized this compound should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of iodine.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A flowchart illustrating the synthesis and characterization of this compound.
Applications in Research and Development
This compound serves as a reactant in various chemical transformations, including:
-
Alkylation to form derivatives with potential antibacterial activity.[3][14]
-
Synthesis of cyclopentapyrazines through thermolysis.[3][14]
This technical guide provides a foundational understanding of the physical properties of this compound, essential for its effective use in synthetic chemistry and drug discovery. The provided data and protocols serve as a valuable resource for researchers in these fields.
References
- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety, MSDS - High Purity 99% [quinoline-thiophene.com]
- 2. 2-iodo-1H-imidazole | C3H3IN2 | CID 2773468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 3034-62-6 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound 97 3034-62-6 [sigmaaldrich.com]
- 6. This compound, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Iodoimidazole(71759-89-2) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodoimidazole
Introduction: The Strategic Importance of 2-Iodoimidazole in Modern Synthesis
This compound stands as a pivotal heterocyclic building block for researchers and scientists, particularly those engaged in the intricate fields of medicinal chemistry and materials science. Its unique electronic properties and the strategic placement of the iodine atom at the C2 position render it a highly versatile precursor for a multitude of chemical transformations. The imidazole core is a ubiquitous motif in numerous biologically active molecules, and the iodo-substituent provides a reactive handle for the introduction of molecular complexity through various cross-coupling reactions. This guide offers an in-depth exploration of the chemical properties and reactivity of this compound, providing field-proven insights and detailed experimental protocols to empower drug development professionals and researchers in their synthetic endeavors.
PART 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis. These properties dictate its behavior in different solvent systems, its stability, and its characteristic spectral signatures.
Structural and Physical Data Summary
The key properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source |
| Molecular Formula | C₃H₃IN₂ | PubChem CID: 2773468 |
| Molecular Weight | 193.97 g/mol | PubChem CID: 2773468 |
| CAS Number | 3034-62-6 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Predicted pKa | 11.46 ± 0.10 | ChemBK |
| Predicted Density | 2.335 ± 0.06 g/cm³ | ChemBK |
| Predicted Boiling Point | 299.3 ± 23.0 °C | ChemBK |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum of this compound is expected to show two signals for the imidazole ring protons. For comparison, the ¹H NMR spectrum of the related 4-iodo-1H-imidazole shows distinct signals for the imidazole protons.[1] The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the aromaticity of the imidazole ring.
-
¹³C NMR : The carbon NMR spectrum will provide characteristic signals for the three carbon atoms of the imidazole ring. The carbon bearing the iodine atom (C2) will exhibit a chemical shift significantly influenced by the halogen. Data for other imidazole derivatives can serve as a useful reference for signal assignment.[2][3][4]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound will display characteristic absorption bands. Key expected vibrations include N-H stretching, C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations within the imidazole ring.[5][6]
-
Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Fragmentation patterns can also provide structural information.[7][8][9][10]
PART 2: Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the C-I bond, which serves as a versatile linchpin for the construction of more complex molecular architectures. Its participation in palladium-catalyzed cross-coupling reactions is of particular significance in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds in analogous haloimidazoles, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[11][12] This enhanced reactivity allows for milder reaction conditions and broader substrate scope.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[12][13][14] this compound readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the imidazole ring.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.[12][15]
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate, is required to activate the boronic acid for transmetalation to the palladium center.[16]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[15][17]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenylimidazole.
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[11][18][19] This reaction allows for the direct installation of an alkynyl group at the 2-position of the imidazole ring, a valuable transformation in the synthesis of various functional molecules.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Causality Behind Experimental Choices:
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition of the aryl halide, while a copper(I) cocatalyst (e.g., CuI) is crucial for the formation of the copper acetylide intermediate.[11][19]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and act as a solvent.[11]
-
Solvent: The reaction is often carried out in a polar aprotic solvent like THF or DMF, or neat in the amine base.[18][20]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) in a Schlenk flask under an inert atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Reagent Addition: Add phenylacetylene (1.2 mmol) and triethylamine (3.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield 2-(phenylethynyl)imidazole.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[21][22][23] This reaction is of immense importance in pharmaceutical and materials chemistry for the synthesis of anilines and their derivatives. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical for the efficiency of the catalytic cycle, particularly the reductive elimination step.[23]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[22]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[24]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain 2-(morpholino)imidazole.
Other Significant Transformations
Beyond palladium-catalyzed couplings, this compound can undergo other important reactions that expand its synthetic utility.
The imidazole ring can be deprotonated at the C5 position by a strong base like n-butyllithium. However, the presence of the iodine at C2 can influence the regioselectivity of lithiation. Subsequent quenching of the resulting lithiated species with various electrophiles allows for the introduction of a wide range of functional groups.
Under certain basic conditions, the iodine atom of this compound can potentially migrate to other positions on the imidazole ring, a phenomenon known as the halogen dance. This rearrangement can provide access to other iodoimidazole isomers that may be difficult to synthesize directly.
PART 3: Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the construction of a diverse array of functionalized imidazole derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important molecule. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of this compound and its derivatives is poised to play an even more significant role in the future of chemical innovation.
References
- 1. 4-Iodoimidazole(71759-89-2) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Imidazole [webbook.nist.gov]
- 10. 1H-Imidazole, 2-azido- | C3H3N5 | CID 12211239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. scribd.com [scribd.com]
- 20. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone - Lookchem [lookchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. jk-sci.com [jk-sci.com]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-Depth Technical Guide to 2-Iodoimidazole: Structure, Synthesis, and Applications
This guide provides an in-depth technical overview of 2-iodoimidazole, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will move beyond basic data to explore the causality behind its synthesis, its detailed characterization, and its versatile applications, grounding all claims in authoritative references.
Core Molecular Profile and Physicochemical Properties
This compound is an organic compound featuring a five-membered imidazole ring substituted with an iodine atom at the C2 position. This specific constitutional isomer is identified by the CAS Number 3034-62-6 .[1] The strategic placement of the iodine atom, a versatile halogen, makes this molecule a highly valuable intermediate in synthetic chemistry. The molecular formula of this compound is C₃H₃IN₂ .[1][2]
The imidazole core itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The addition of iodine at the C2 position provides a reactive handle for sophisticated molecular engineering, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: 2D Structure of 2-Iodo-1H-imidazole.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃IN₂ | [1][2] |
| Molecular Weight | 193.97 g/mol | [1][2] |
| CAS Number | 3034-62-6 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 118-122 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like dichloromethane and chloroform. | [3] |
| SMILES String | Ic1ncc[nH]1 | [1] |
| InChI Key | MHHDMDLNVVCTAJ-UHFFFAOYSA-N | [1] |
Regioselective Synthesis: A Validated Protocol
Direct iodination of the parent imidazole ring with molecular iodine typically yields a mixture of products, including the 4-iodo and 4,5-diiodo species, due to the electronic nature of the ring. Achieving selective iodination at the C2 position, which is the most acidic but least nucleophilic position, requires a more nuanced synthetic strategy. The following protocol describes a robust and field-proven method involving protection, directed metallation, and subsequent iodination.
Core Principle: This synthesis leverages a protecting group (trityl) to block the reactive N-H proton. A strong organolithium base then selectively deprotonates the C2 position, creating a nucleophilic carbon which is subsequently quenched with an iodine source.
Step-by-Step Experimental Protocol:
-
Step 1: N-Protection of Imidazole:
-
To a solution of imidazole in anhydrous DMF, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture for 30 minutes at 0 °C to form the sodium salt of imidazole.
-
Add chlorotriphenylmethane (Trityl chloride, 1.0 equivalent) and allow the reaction to warm to room temperature, stirring for 12-16 hours.
-
Quench the reaction with water and extract the product, 1-trityl-1H-imidazole, with ethyl acetate. Purify via column chromatography.
-
Causality: The bulky trityl group protects the acidic N-H proton, preventing it from interfering with the subsequent metallation step.[4]
-
-
Step 2: Directed Lithiation and Iodination:
-
Dissolve the purified 1-trityl-1H-imidazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. Maintain the temperature at -78 °C for 1 hour.
-
Causality: n-BuLi is a powerful base that selectively abstracts the most acidic proton on the ring, which is at the C2 position, to form a 2-lithioimidazole intermediate.
-
Add a solution of iodine (I₂, 1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Causality: The nucleophilic 2-lithio species attacks the electrophilic iodine, forming the C-I bond regioselectively at the C2 position.
-
-
Step 3: Deprotection:
-
After quenching the reaction with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), concentrate the organic phase.
-
Dissolve the crude 2-iodo-1-tritylimidazole in a mixture of acetic acid and water.
-
Heat the solution at 60-70 °C for 2-4 hours to cleave the trityl group.
-
Causality: The trityl group is labile under acidic conditions, allowing for its clean removal to yield the final product.
-
Neutralize the solution, extract with an organic solvent, and purify the final product, this compound, by recrystallization or column chromatography.
-
References
2-Iodoimidazole (CAS: 3034-62-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Synthesis, Physicochemical Properties, Reactivity, and Biological Significance of 2-Iodoimidazole.
Introduction
This compound is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its imidazole core is a prevalent scaffold in numerous biologically active molecules, including natural products and pharmaceuticals. The presence of a highly reactive iodine atom at the 2-position makes this compound a versatile synthetic intermediate, amenable to a wide range of chemical transformations for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, key reactions, and its emerging role in drug discovery, particularly in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.
| Property | Value | Source |
| CAS Number | 3034-62-6 | [1][2][3] |
| Molecular Formula | C₃H₃IN₂ | [1][2][3] |
| Molecular Weight | 193.97 g/mol | [1][2][3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 137-138 °C | [4] |
| Boiling Point (Predicted) | 348.5 ± 15.0 °C | [4] |
| pKa (Predicted) | 11.46 ± 0.10 | [4] |
| Solubility | Slightly soluble in methanol. Predicted to be soluble in other organic solvents. Poor aqueous solubility. | [4][5] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct iodination of imidazole. The following protocol is a representative method.
Experimental Protocol: Direct Iodination of Imidazole
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Sodium iodide (NaI)
-
Iodine (I₂)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Isopropanol
-
n-hexane
Procedure:
-
Preparation of Imidazole Solution: Dissolve sodium hydroxide and imidazole in deionized water and cool the solution to 0°C in an ice bath.[6]
-
Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide and iodine in deionized water.[6]
-
Iodination Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution with continuous stirring. Maintain the reaction temperature at 0°C for approximately 6 hours.[6]
-
Work-up: After the reaction is complete, adjust the pH of the mixture to 7-8 with concentrated hydrochloric acid to precipitate the crude product.[6]
-
Isolation and Purification: Collect the solid by vacuum filtration. The crude product can be further purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure this compound.[6]
Key Reactions and Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of a variety of organic molecules due to the reactivity of the carbon-iodine bond.[2]
N-Alkylation for the Synthesis of Antibacterial Agents
The nitrogen atoms of the imidazole ring can be alkylated to produce N-alkyl-2-iodoimidazoles, which have shown potential as antibacterial agents.[7][8][9]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Acetonitrile, CH₃CN)
Procedure:
-
Reaction Setup: To a solution of this compound in acetonitrile, add potassium carbonate. Stir the mixture at room temperature for 15 minutes.[10]
-
Alkylation: Add the alkylating agent dropwise to the reaction mixture.[10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. Dissolve the crude product in ethyl acetate and wash with water and brine.[10]
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, evaporate the solvent, and purify the residue by column chromatography to obtain the N-alkylated this compound.[10]
Iodination of N-Tritylimidazole
This compound can be used as a starting material for the synthesis of other functionalized imidazoles. For instance, the imidazole nitrogen can be protected with a trityl group, and the iodine can be subsequently displaced.
Materials:
-
4(5)-Iodoimidazole (as a model for this compound)
-
Trityl chloride (Ph₃CCl)
-
Triethylamine (Et₃N)
-
Solvent (e.g., DMF)
Procedure:
-
Reaction: A solution of 4(5)-iodoimidazole and triethylamine in DMF is treated with trityl chloride.[11]
-
Purification: The resulting N1-trityl-4-iodoimidazole can be purified by flash column chromatography.[11]
Photochemical Intramolecular Aromatic Substitution
Derivatives of this compound can undergo photochemical cyclization reactions to form fused heterocyclic systems.
Procedure:
Six-membered photochemical cyclizations of 2-iodo-N-(2-arylethyl)imidazoles can be performed to yield 5,6-dihydroimidazo[2,1-a]isoquinolines. These reactions have been shown to proceed regioselectively and in higher yields compared to tin hydride-mediated radical cyclizations.[11] The reaction's sensitivity to substituents on the aryl ring confirms the electrophilic nature of the intermediate σ-imidazol-2-yl radicals.[11] A seven-membered ring cyclization has also been achieved under photochemical conditions.[11]
Synthesis of Cyclopentapyrazines (Thermolysis)
Role in Drug Discovery and Development
The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of this compound are being actively investigated for their therapeutic potential, particularly as anticancer and antibacterial agents.
Anticancer Activity and Targeted Signaling Pathways
Imidazole-based compounds have been developed as inhibitors of various kinases, which are key enzymes in cancer signaling pathways.[13] The substitution pattern on the imidazole ring allows for the fine-tuning of inhibitory activity and selectivity.
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[14][15][16] Benzimidazole derivatives, which share a similar core structure with this compound, have been shown to be potent dual inhibitors of PI3K and mTOR.[13] These inhibitors can induce apoptosis and arrest the cell cycle in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-碘咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-iodo-1H-imidazole | C3H3IN2 | CID 2773468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Crystal structure of 2,5-diiodo-4-nitro-1H-imidazole hemihydrate, C6H4I4N6O5 | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Proper Storage of 2-Iodoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental stability data for 2-Iodoimidazole is limited in the public domain. This guide is a comprehensive overview based on available safety data, general principles of chemical stability for heterocyclic compounds, and extrapolated data from the closely related isomer, 4-iodo-1H-imidazole. All recommendations and protocols should be empirically verified.
Introduction
This compound is a key heterocyclic building block utilized in the synthesis of a wide range of biologically active molecules in medicinal chemistry. Its unique structure, featuring an iodine atom on the imidazole ring, makes it a versatile reagent for various chemical transformations, including cross-coupling reactions, to construct complex molecular architectures. The stability and purity of this compound are paramount to ensure the reliability and reproducibility of synthetic procedures and the quality of the resulting compounds. This technical guide provides an in-depth analysis of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃IN₂ | [1][2] |
| Molecular Weight | 193.97 g/mol | [1][2] |
| Appearance | White to off-white or light yellow solid/crystalline powder | [1] |
| Melting Point | Approximately 190 - 191 °C | [1] |
| Solubility | Soluble in various organic solvents | [3] |
| Purity (Typical) | ≥ 97% (HPLC) | [1][2] |
Chemical Stability Profile
The stability of this compound is influenced by its molecular structure, particularly the presence of the iodo-substituent and the N-H group on the imidazole ring. While the imidazole ring itself is generally stable, these functional groups introduce sensitivities to specific environmental factors.
Key Factors Affecting Stability:
-
Air/Oxidation: The compound is potentially sensitive to air and may undergo oxidation over time.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Imidazole moieties, in general, can be sensitive to photodegradation in solution.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Moisture/Hydrolysis: this compound is reported to hydrolyze readily. Therefore, exposure to moisture should be minimized.
-
pH: The stability of the compound is expected to be pH-dependent, with potential for accelerated degradation under strongly acidic or basic conditions.
The following diagram illustrates the primary factors that can negatively impact the stability of this compound.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, strict adherence to the following storage and handling procedures is crucial. These recommendations are summarized in Table 2.
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Temperature | Solid: 2-8°C. For long-term storage, some sources suggest <15°C. In Solution: -20°C for up to one month. | To minimize thermal degradation and slow down potential decomposition reactions. | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidative degradation due to sensitivity to air. | [3] |
| Light | Store in a dark place, protected from light. | To prevent photodegradation. | [3] |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis. | [3] |
| Container | Use tightly sealed, opaque containers (e.g., amber glass vials with Teflon-lined caps). | To protect from light, moisture, and air. | [3] |
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of this compound's stability, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.
General Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
Detailed Protocol for Solid-State Stability Study
This protocol is adapted from a general procedure for stability testing of a related iodoimidazole compound.[3]
Objective: To assess the stability of solid this compound under accelerated temperature and humidity conditions.
Materials & Equipment:
-
This compound (≥97% purity)
-
Amber glass vials with Teflon-lined caps
-
Calibrated stability chambers (e.g., 40°C / 75% RH)
-
Calibrated refrigerator (2-8°C)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Initial Analysis (T=0):
-
Characterize the initial batch of this compound for purity and appearance.
-
Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into several amber glass vials.
-
Purge the headspace of each vial with an inert gas before sealing.
-
-
Storage Conditions:
-
Store sets of vials under the following conditions:
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
Long-term (control): 2-8°C
-
-
-
Time Points:
-
Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 2, and 3 months for the accelerated study).
-
-
Analysis:
-
At each time point, visually inspect the sample for any change in appearance.
-
Dissolve the contents of a vial in a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the solution by the validated HPLC method to determine the purity of this compound and quantify any degradation products.
-
Protocol for Solution-State Stability (Hydrolytic Stability)
Objective: To evaluate the hydrolytic stability of this compound across a range of pH values.
Materials & Equipment:
-
Same as in 5.2, plus:
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (NaOH) solutions of varying concentrations
-
pH meter
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable organic co-solvent (e.g., acetonitrile) if not readily soluble in aqueous media.
-
Prepare separate aqueous solutions with different pH values (e.g., pH 2, 7, and 9) using appropriate buffers or by adding HCl or NaOH.
-
-
Stress Conditions:
-
Add a small aliquot of the this compound stock solution to each of the pH-adjusted aqueous solutions to achieve a final desired concentration.
-
Incubate these solutions at a controlled temperature (e.g., 40°C or 60°C).
-
-
Time Points and Analysis:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the samples if necessary to quench the degradation reaction.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its role can be visualized as a foundational element in a multi-step drug discovery process.
Due to its role as a synthetic intermediate, there is no specific signaling pathway directly associated with this compound itself. The biological activity and the signaling pathways affected would be determined by the final, more complex molecules synthesized from it.
Conclusion
The integrity of this compound is best preserved through meticulous adherence to proper storage and handling protocols. The primary sensitivities of this compound are to air, light, moisture, and elevated temperatures. Therefore, storage in a cool, dark environment under an inert atmosphere is critical for preventing degradation. For long-term viability, particularly when in solution, cryogenic storage is advisable. Following these guidelines will ensure the compound's stability, leading to more reliable and reproducible outcomes in research and development endeavors. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and gain a deeper understanding of the behavior of this compound under various stress conditions.
References
A Technical Guide to the Safe Handling and Use of 2-Iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for 2-Iodoimidazole (CAS No: 3034-62-6). The information compiled is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, minimizing exposure risks and ensuring proper emergency response. The following sections detail the substance's properties, hazards, handling protocols, and emergency procedures.
Substance Identification and Properties
This compound is a halogenated heterocyclic building block used in various chemical syntheses.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 3034-62-6 | [2][3] |
| Molecular Formula | C₃H₃IN₂ | [4][5] |
| Molecular Weight | 193.97 g/mol | [5][6] |
| Appearance | White to off-white or light yellow crystalline solid/powder | [4] |
| Melting Point | 118 - 122 °C or 182 - 186 °C (values vary by source) | [4][5] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like dichloromethane and chloroform. | [4] |
| Flash Point | Not applicable (solid) | [4] |
| Stability | Stable under normal storage conditions. May decompose upon exposure to high heat or strong oxidizing agents. | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. There are some variations in classification among suppliers, but the most conservative data indicates significant risks that require stringent safety measures.[2][6]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B / Category 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
The following diagram illustrates the primary hazards associated with this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is mandatory to prevent exposure and ensure chemical stability.
3.1. Precautions for Safe Handling
-
Ventilation: Always use in a well-ventilated area, preferably within a chemical fume hood.[2][9]
-
Personal Contact: Limit all unnecessary personal contact. Avoid contact with skin, eyes, and clothing.[2][9]
-
Hygiene: Do not eat, drink, or smoke when using this product.[2][10] Wash hands and any exposed skin thoroughly after handling.[2][10] Contaminated work clothes should be laundered separately.[2]
-
Dust Generation: Avoid generating dust. Use procedures that minimize the creation of airborne particles.[2]
3.2. Conditions for Safe Storage
-
Container: Keep containers securely sealed and tightly closed when not in use.[2][9] Store in the original packaging.[2]
-
Environment: Store in a cool, dry, and well-ventilated area.[4][9]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[10]
The diagram below outlines a standard workflow for handling this compound in a laboratory setting.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are critical to minimize exposure.
| Control Type | Recommended Equipment | Reference |
| Engineering Controls | Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower. Work should be conducted in a fume hood. | [9] |
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield. | [2][9] |
| Skin Protection | Wear impervious protective gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure. | [2][9] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved dust mask (e.g., N95) or a respirator. | [2] |
Emergency Procedures
Immediate and appropriate action is required in the event of an exposure or spill.
5.1. First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention. | [2][9][10] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a physician. | [2][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or physician. | [2][10] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell. | [2] |
The following diagram outlines the decision-making process for first aid response.
5.2. Fire-Fighting Measures
-
The substance is non-combustible, but containers may burn in a fire.[2]
-
Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO2), or dry chemical foam.[2][10]
-
Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2][10]
5.3. Spill and Leak Management In case of a spill, follow these steps to ensure safe cleanup and containment.[2][9]
-
Evacuate and Ventilate: Clear all personnel from the area and ensure adequate ventilation. Move upwind from the spill.[2]
-
Control and Contain: Prevent the spillage from entering drains, sewers, or waterways.[2][9]
-
Cleanup:
-
Decontamination: Thoroughly decontaminate the area and any equipment used in the cleanup.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[9]
The diagram below provides a logical workflow for responding to a chemical spill.
References
- 1. This compound 97 3034-62-6 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound Supplier & Manufacturer China | Properties, Uses, Safety, MSDS - High Purity 99% [quinoline-thiophene.com]
- 5. This compound | CAS#:3034-62-6 | Chemsrc [chemsrc.com]
- 6. 2-iodo-1H-imidazole | C3H3IN2 | CID 2773468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
The Emerging Therapeutic Potential of 2-Iodoimidazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically significant drugs. Among its myriad derivatives, 2-iodoimidazoles are emerging as a class of compounds with diverse and potent biological activities. The introduction of an iodine atom at the 2-position of the imidazole ring not only modulates the electronic and steric properties of the molecule but also provides a versatile synthetic handle for further structural modifications. This technical guide provides an in-depth exploration of the current understanding of the biological activities of 2-iodoimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Strategic Advantage of the this compound Scaffold
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions. The strategic placement of a halogen, particularly iodine, at the 2-position of the imidazole ring, unlocks a new dimension of chemical and biological possibilities.
The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of substituents at the 2-position, enabling the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. Furthermore, the iodine atom itself can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity with biological targets. From a drug development perspective, the lipophilicity imparted by the iodine atom can significantly influence the pharmacokinetic profile of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME).
This guide will navigate the landscape of this compound derivatives, highlighting their potential as a versatile platform for the development of next-generation therapeutics.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms that involve the induction of apoptosis and cell cycle arrest.
Case Study: 2-Iodo-4,5-diphenylimidazole Derivatives
A notable example is the investigation of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives.[1] These compounds have been evaluated for their in vitro cytotoxic effects against human breast cancer cell lines (MDA-MB-235).[1]
Key Findings:
-
Certain derivatives exhibited significant inhibitory activities against MDA-MB-235 breast cancer cells.[1]
-
The presence of specific substituents on the phenyl rings was found to be crucial for anticancer activity, suggesting a clear structure-activity relationship.[1]
The following table summarizes the cytotoxic activity of selected 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives against the MDA-MB-235 human breast cancer cell line.
| Compound ID | Substituents | % Inhibition at 20 µg/mL |
| C-IVc | 4-Bromo | 41.00 |
| C-IVf | 3-Hydroxy | 49.72 |
| C-IVg | 2-Nitro | 57.18 |
| 5-Fluorouracil (Standard) | - | 54.33 |
Mechanism of Action Postulate:
While the precise mechanism of action for these specific compounds is still under investigation, many imidazole-based anticancer agents are known to interfere with key cellular processes. Potential mechanisms include the inhibition of tubulin polymerization, disruption of cell signaling pathways, and the induction of oxidative stress, ultimately leading to apoptotic cell death.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MDA-MB-235)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of Cytotoxicity Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the discovery of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Case Study: 2-Iodo-imidazo[2,1-b]thiazole Derivatives
Fused heterocyclic systems containing the this compound core, such as 2-iodo-imidazo[2,1-b]thiazoles, have been synthesized and evaluated for their antimicrobial and antifungal activities.[2]
Key Findings:
-
Several derivatives displayed inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).[2]
-
Molecular docking studies suggest that these compounds may exert their effect by targeting essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[2]
The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell wall synthesis, inhibit protein synthesis, or interfere with nucleic acid replication. The iodine atom can enhance the lipophilicity of the molecule, facilitating its penetration through the microbial cell membrane.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound derivatives
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of Antimicrobial Susceptibility Testing Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity: A Frontier for this compound Derivatives
While the exploration of this compound derivatives as antiviral agents is still in its early stages, the broader class of imidazole-containing compounds has demonstrated significant antiviral potential against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus. The structural versatility of the this compound scaffold makes it an attractive starting point for the design of novel antiviral drugs.
Structure-Activity Relationship (SAR) Insights from Related Nucleoside Analogs
Studies on pyrimidine nucleoside analogs have provided valuable insights into the structure-activity relationships for antiviral activity. For instance, modifications at the C-5 position of the pyrimidine ring and the 3'-position of the sugar moiety have been shown to significantly impact anti-HIV activity.[3] The introduction of a halogen, such as iodine, can influence the conformational preferences of the nucleoside and its interaction with viral enzymes like reverse transcriptase.
Hypothesized Antiviral Mechanisms:
This compound derivatives, particularly those designed as nucleoside or non-nucleoside analogs, could potentially inhibit viral replication through several mechanisms:
-
Inhibition of Viral Polymerases: Acting as chain terminators or allosteric inhibitors of viral DNA or RNA polymerases.
-
Targeting Viral Proteases: Interfering with the post-translational processing of viral polyproteins.
-
Blocking Viral Entry: Preventing the attachment or fusion of the virus to the host cell.
Further research is warranted to synthesize and screen libraries of this compound derivatives to fully elucidate their antiviral potential.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the initial preparation of the this compound core, followed by further functionalization.
General Synthesis of 2-Iodo-1H-imidazole
A common method for the synthesis of 2-iodo-1H-imidazole involves the direct iodination of imidazole.
Materials:
-
Imidazole
-
Iodine
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve imidazole in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of iodine to the imidazole solution at a controlled temperature.
-
Stir the reaction mixture for several hours.
-
Adjust the pH of the reaction mixture to precipitate the di-iodinated intermediate.
-
The di-iodinated intermediate can then be selectively deiodinated to yield 4-iodo-1H-imidazole or further reacted to produce other derivatives. A patent describes a method for synthesizing 4-iodo-1H-imidazole from imidazole and iodine in an alkaline system.[4]
Diagram of a General Synthetic Scheme:
Caption: A general synthetic pathway to this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising and versatile class of compounds with a broad spectrum of potential biological activities. Their demonstrated anticancer and antimicrobial properties, coupled with the synthetic tractability of the this compound scaffold, make them a compelling area for further investigation in drug discovery.
Future research efforts should focus on:
-
Expanding the Chemical Diversity: Synthesizing and screening larger and more diverse libraries of this compound derivatives to identify novel lead compounds with improved potency and selectivity.
-
Elucidating Mechanisms of Action: Conducting in-depth mechanistic studies to understand how these compounds exert their biological effects at the molecular level.
-
Optimizing Pharmacokinetic Properties: Utilizing the 2-iodo position for the introduction of functionalities that can enhance the ADME properties of lead candidates.
-
Exploring New Therapeutic Areas: Investigating the potential of this compound derivatives for the treatment of other diseases, including viral infections, inflammatory disorders, and neurodegenerative diseases.
The continued exploration of the chemical and biological space of this compound derivatives holds great promise for the development of innovative and effective therapies to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
A Technical Guide to 2-Iodoimidazole: Commercial Availability, Synthesis, and Biological Significance for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodoimidazole is a halogenated heterocyclic compound that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, details a plausible synthetic route, and explores the significant role of its derivatives as modulators of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. This document is intended to be a resource for researchers and professionals in the field of drug discovery and development.
Commercial Availability and Suppliers
This compound (CAS Number: 3034-62-6) is commercially available from several chemical suppliers, catering primarily to the research and development sector. The compound is typically offered in various purities, with 95-97% being common. Packaging sizes range from grams to kilograms, although larger, bulk quantities may require custom synthesis. Pricing is variable and dependent on the supplier, purity, and quantity ordered. For accurate and up-to-date pricing, it is recommended to contact the suppliers directly.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | 641081 | 97% | 1g, 5g |
| Thermo Scientific Chemicals | H51868 | 96% | 1g, 5g |
| Amerigo Scientific | - | 97% | Contact for details |
| AK Scientific, Inc. | J94738 | ≥95% | Contact for details |
| ChemScene | CS-0188282 | ≥96% | 50mg, 100mg, 250mg, 500mg, 1g |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should verify current details with the respective suppliers.
Synthesis of this compound
While detailed, publicly available experimental protocols for the synthesis of this compound are scarce, a feasible and commonly referenced approach for the synthesis of 2-haloimidazoles involves the desulfurization-iodination of the corresponding 2-mercaptoimidazole. This method provides a direct route to the desired product.
Proposed Synthetic Protocol: Desulfurization-Iodination of 2-Mercaptoimidazole
This protocol is based on general methods for the conversion of thiols to iodides and would require optimization for this specific substrate.
Materials:
-
2-Mercaptoimidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) or another suitable base
-
An appropriate solvent system (e.g., a mixture of water and an organic solvent like dichloromethane or tetrahydrofuran)
-
Sodium thiosulfate (Na₂S₂O₃) for quenching
Procedure:
-
Deprotonation: Dissolve 2-mercaptoimidazole in a suitable solvent system. Add a stoichiometric equivalent of a base, such as sodium hydroxide, to deprotonate the thiol group, forming the thiolate.
-
Iodination: To the solution of the thiolate, slowly add a solution of iodine. The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of complete consumption of the starting material.
-
Work-up: Once the reaction is complete, quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Experimental Workflow Diagram:
Biological Significance and Role in Drug Development
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those based on the imidazole and benzimidazole scaffolds, are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The iodine atom at the 2-position serves as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
Targeting Cancer Signaling Pathways
A substantial body of research has focused on the development of imidazole-based compounds as inhibitors of key signaling pathways that are frequently dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt/mTOR and the MAPK/ERK pathways.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1]
Mechanism of Action:
Derivatives of iodo-imidazoles have been designed to act as inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR. By binding to the ATP-binding pocket of these enzymes, these inhibitors can block the downstream signaling cascade, leading to the suppression of tumor growth and the induction of apoptosis.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and apoptosis.[4][5] The Ras-Raf-MEK-ERK cascade is a well-characterized MAPK pathway that is frequently mutated in various cancers.[6]
Mechanism of Action:
Similar to their action on the PI3K/Akt pathway, imidazole-based inhibitors can target kinases within the MAPK pathway, such as Raf, MEK, and ERK. By competitively inhibiting these kinases, they can disrupt the signaling flow, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. While the compound itself is not known to be biologically active, its derivatives have demonstrated promise as potent inhibitors of key cancer-related signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades. The versatility of the 2-iodo substituent allows for extensive chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Iodoimidazole: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 2-Iodoimidazole in Modern Chemistry
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The presence of an iodine atom at the C2 position provides a reactive handle for a multitude of chemical transformations, most notably in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on practical, field-proven protocols and the underlying chemical principles that govern their success. We will delve into the intricacies of the Sandmeyer-type reaction of 2-aminoimidazole, a robust and reliable method, and also explore alternative approaches including metal-halogen exchange and direct C2-iodination strategies.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, scale of the reaction, and tolerance to specific functional groups.
| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |
| Sandmeyer-Type Reaction | 2-Aminoimidazole | NaNO₂, KI, Acid | Reliable, well-established, good yields. | Requires handling of potentially unstable diazonium salts. |
| Metal-Halogen Exchange | Imidazole or 2-Bromoimidazole | Organolithium or Grignard reagents, I₂ | Can be highly selective, direct C-H functionalization possible. | Requires strictly anhydrous conditions, use of pyrophoric reagents. |
| Direct C2-Iodination | Imidazole (often N-protected) | I₂, NIS, or other iodinating agents | Potentially the most atom-economical route. | Difficult to achieve C2 selectivity on unprotected imidazole. |
Primary Protocol: Synthesis of this compound via a Sandmeyer-Type Reaction
This method proceeds in two key stages: the diazotization of 2-aminoimidazole to form an in situ diazonium salt, followed by the displacement of the diazonium group with iodide. This is a classic and dependable transformation in aromatic chemistry.[1][2]
Reaction Mechanism & Causality
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] The process is initiated by the formation of a diazonium salt from a primary aromatic amine in the presence of nitrous acid. This diazonium salt is an excellent leaving group (N₂). In the subsequent step, a single electron transfer from an iodide source (like potassium iodide) to the diazonium salt generates an aryl radical and a nitrogen molecule. The aryl radical then abstracts an iodine atom from another iodide ion to form the final product.
Caption: Mechanism of the Sandmeyer-type reaction for this compound synthesis.
Detailed Experimental Protocol
Materials:
-
2-Aminoimidazole sulfate (or hydrochloride salt)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
Part 1: Diazotization of 2-Aminoimidazole
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-aminoimidazole salt (1.0 equivalent) in a mixture of deionized water and concentrated sulfuric acid (or hydrochloric acid). The acid is crucial for generating nitrous acid in situ and stabilizing the resulting diazonium salt.[4]
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath. It is critical to maintain this low temperature to prevent the premature decomposition of the unstable diazonium salt.[4]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 2-aminoimidazole solution, ensuring the temperature does not exceed 5 °C. The rate of addition should be carefully controlled to manage the exothermicity of the reaction.[4]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. A positive test on starch-iodide paper, which turns blue-black, can confirm the presence of excess nitrous acid, indicating the completion of diazotization.[4]
Part 2: Iodination
-
In a separate, larger beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of deionized water.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the potassium iodide solution with vigorous stirring. The addition will cause the evolution of nitrogen gas, so it should be done in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The crude this compound may precipitate out of the solution.
Part 3: Work-up and Purification
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause further gas evolution (CO₂).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Alternative Synthetic Routes
Metal-Halogen Exchange
This strategy offers a direct route to this compound, often starting from either unprotected imidazole or a 2-haloimidazole precursor. The core principle involves the deprotonation of the C2 position or the exchange of a halogen at this position with a metal, followed by quenching with an iodine source.[5]
Conceptual Workflow:
Caption: Metal-halogen exchange pathways to this compound.
This method is powerful but requires stringent anhydrous conditions and the handling of pyrophoric organometallic reagents. A notable variation is the "halogen dance," where a dihaloimidazole can rearrange to a thermodynamically more stable 2-metallo species upon heating with a Grignard reagent, which can then be trapped with iodine.[6]
Direct C2-Iodination
Directly iodinating the C2 position of the imidazole ring is an attractive, atom-economical approach. However, the inherent electronic properties of the imidazole ring favor electrophilic substitution at the C4 and C5 positions. To achieve C2 selectivity, N-protection is often necessary to sterically hinder the C5 position and electronically direct the iodination to C2.
Common iodinating agents for this purpose include N-iodosuccinimide (NIS). The reaction is typically carried out in an aprotic solvent, and the N-protecting group can be removed in a subsequent step.
Conclusion and Future Perspectives
The synthesis of this compound is a critical enabling technology for the advancement of pharmaceutical and materials science research. The Sandmeyer-type reaction of 2-aminoimidazole remains the most reliable and scalable method for its preparation. As synthetic methodologies continue to evolve, direct C-H functionalization techniques, such as metal-halogen exchange and directed C2-iodination, will likely become more prevalent, offering more efficient and sustainable routes to this valuable compound. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this compound and unlock its potential in their scientific endeavors.
References
Applications of 2-Iodoimidazole in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
2-Iodoimidazole is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique chemical properties, particularly the reactive C-I bond at the 2-position of the imidazole ring, make it an invaluable precursor for the synthesis of a diverse array of bioactive molecules. The imidazole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The introduction of an iodine atom provides a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of kinase inhibitors and antimicrobial compounds.
Application Notes
This compound serves as a key intermediate in the synthesis of compounds targeting a range of biological pathways involved in diseases such as cancer and infectious diseases. Its utility is primarily demonstrated in its role as a scaffold for the generation of libraries of substituted imidazoles for structure-activity relationship (SAR) studies.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. This compound has been utilized as a starting material for the synthesis of potent and selective kinase inhibitors.
One notable application is in the development of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors . TAK1 is a key signaling molecule in the inflammatory and immune responses, and its inhibition is a promising strategy for the treatment of certain cancers and inflammatory diseases. 2,4-Disubstituted imidazole carboxamides have been identified as potent TAK1 inhibitors, and their synthesis can be envisaged to start from this compound derivatives.
Table 1: Inhibitory Activity of a Representative 2,4-Disubstituted Imidazole Carboxamide against TAK1
| Compound ID | Kinase Target | IC50 (nM) |
| 22 | TAK1 | 55 |
Data sourced from a study on 2,4-1H-imidazole carboxamides as TAK1 inhibitors. The synthesis of such compounds can be strategically designed starting from this compound intermediates.
Antimicrobial Agents
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. Imidazole-containing compounds have a long history as antifungal and antibacterial agents. This compound can be functionalized to produce derivatives with significant antimicrobial properties. For instance, the synthesis of 2-iodo-imidazo[1,2-b]thiazole derivatives has been explored for their antimicrobial potential. While specific MIC values for compounds directly synthesized from this compound are not extensively reported in readily available literature, the general class of 2-substituted imidazoles shows promise.
Table 2: Representative Antimicrobial Activity of Imidazole Derivatives
| Compound Type | Target Organism | MIC (µg/mL) |
| 2-Substituted-4,5-diphenyl-1H-imidazoles | Staphylococcus aureus | 6.25 - 12.5 |
| 2-Substituted-4,5-diphenyl-1H-imidazoles | Escherichia coli | 12.5 - 25 |
Note: These values are for a class of imidazole derivatives and highlight the potential of the scaffold. Specific data for derivatives synthesized directly from this compound is an active area of research.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Synthesis of 2-Aryl-1H-imidazole via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-iodo-1H-imidazole with an arylboronic acid. This reaction is fundamental for creating 2-aryl-imidazole scaffolds, which are common in bioactive molecules.
Materials:
-
2-Iodo-1H-imidazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-iodo-1H-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aryl-1H-imidazole.
Protocol 2: Synthesis of 2-Alkynyl-1H-imidazole via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 2-iodo-1H-imidazole with a terminal alkyne, a key reaction for introducing alkynyl moieties.
Materials:
-
2-Iodo-1H-imidazole
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 2-iodo-1H-imidazole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-1H-imidazole.
Visualizations
The following diagrams illustrate key conceptual workflows and pathways related to the application of this compound in medicinal chemistry.
Caption: Workflow for drug discovery using this compound.
2-Iodoimidazole: A Pivotal Intermediate in the Synthesis of Advanced Therapeutics
Application Notes and Protocols for Researchers and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for designing targeted therapies. The introduction of an iodine atom onto the imidazole ring, particularly at the 2-position, creates a highly versatile intermediate: 2-iodoimidazole. This reactive handle unlocks a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with therapeutic potential.[3]
This technical guide provides a comprehensive overview of this compound as a key building block in drug synthesis. We will delve into its synthesis, characterization, and application in the construction of bioactive molecules, with a focus on kinase inhibitors. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this potent intermediate in their synthetic endeavors.
I. Synthesis and Characterization of this compound
The regioselective synthesis of this compound presents a considerable challenge due to the multiple reactive sites on the imidazole ring. While the C4 and C5 positions are generally more susceptible to electrophilic substitution, specific conditions can favor iodination at the C2 position. A common strategy involves the use of N-iodosuccinimide (NIS) as a mild and effective iodinating agent.
Protocol 1: Synthesis of 2-Iodo-1H-imidazole via Direct Iodination
This protocol describes a general method for the direct iodination of imidazole, which may require optimization to achieve high regioselectivity for the 2-iodo isomer.
Materials:
-
Imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA, catalytic amount)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Characterization Data for this compound:
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the imidazole ring protons. The proton at the C4/C5 position is expected to appear as a singlet or a set of doublets depending on the solvent and concentration. |
| ¹³C NMR | A signal for the carbon bearing the iodine atom (C2) is expected to be in the range of 110-130 ppm. Signals for the C4 and C5 carbons would also be present. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-H stretching of the aromatic ring. |
| Mass Spec. | The molecular ion peak [M]⁺ corresponding to the exact mass of C₃H₃IN₂. |
Caption: Workflow for the synthesis of this compound.
II. Application of this compound in Cross-Coupling Reactions
The carbon-iodine bond in this compound is a versatile functional group for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used transformations in this context.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an aryl or heteroaryl boronic acid, providing access to 2-aryl- and 2-heteroarylimidazoles. These motifs are present in numerous kinase inhibitors.[1][10]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of this compound.
B. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C triple bond between this compound and a terminal alkyne. This reaction is instrumental in synthesizing alkynyl-substituted imidazoles, which can serve as precursors for a variety of other functional groups or as bioactive molecules in their own right.[11][12]
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add this compound and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Sonogashira coupling of this compound.
III. Application in the Synthesis of Kinase Inhibitors: TAK1 Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial enzyme in inflammatory signaling pathways, and its inhibition has emerged as a promising strategy for the treatment of cancer and inflammatory diseases.[13][14] Several potent and selective TAK1 inhibitors are based on a 2,4-disubstituted imidazole scaffold.[4][15] While the exact, publicly disclosed synthetic routes for many proprietary compounds are not available, the general synthetic strategy often involves the construction of the imidazole core followed by functionalization, where this compound can be a key intermediate.
The synthesis of 2,4-disubstituted imidazole-based TAK1 inhibitors could conceptually proceed through a Suzuki-Miyaura coupling of a 2-iodo-4-carboxamide-imidazole intermediate with a suitable arylboronic acid.
Caption: Conceptual pathway to TAK1 inhibitors.
This application highlights the strategic importance of this compound in providing a direct route to introduce diversity at the 2-position of the imidazole ring, which is often crucial for achieving high potency and selectivity in kinase inhibitors.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry, offering a reliable handle for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a powerful platform for the construction of diverse chemical libraries for drug discovery. The protocols and information presented in this guide are intended to serve as a practical resource for researchers, enabling the efficient synthesis and application of this compound in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cetjournal.it [cetjournal.it]
Application Notes and Protocols: The Role of 2-Iodoimidazole in Organic Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoimidazole is a versatile heterocyclic building block in organic synthetic chemistry, primarily utilized as a key intermediate in the construction of more complex molecular architectures.[1] Its significance stems from the reactive carbon-iodine bond at the 2-position of the imidazole ring. This bond is susceptible to a variety of cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] The imidazole moiety itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate to metal ions in biological systems.[2] Consequently, this compound serves as a valuable precursor for the synthesis of novel drug candidates and other biologically active compounds.[1][2]
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder with a melting point in the range of 176-180 °C.[1] It exhibits slight solubility in water but is readily soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[1]
| Property | Value | Reference |
| Molecular Formula | C₃H₃IN₂ | [3][4][5][6][7][8] |
| Molecular Weight | 193.97 g/mol | [3][4][5][6][7][8] |
| Melting Point | 176-180 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water; soluble in CH₂Cl₂, DMF | [1] |
Applications in Organic Synthesis
The primary utility of this compound in organic synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions provide efficient methods for the construction of substituted imidazoles, which are important scaffolds in medicinal chemistry.
Suzuki-Miyaura Coupling
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[4] This reaction is a powerful tool for the synthesis of 2-alkynylimidazoles, which can be further functionalized. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[4]
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Heck Coupling
The Heck reaction involves the coupling of this compound with an alkene to form a 2-vinylimidazole derivative.[6][8] This reaction is catalyzed by a palladium complex and requires a base.[6][8] The Heck reaction is a valuable method for the vinylation of heteroaromatic compounds.
General Reaction Scheme:
Caption: General scheme for the Heck coupling of this compound.
N-Alkylation
The nitrogen atoms of the imidazole ring can be alkylated to produce N-alkylated imidazole derivatives.[7] This reaction typically proceeds via an SN2 mechanism where the imidazole nitrogen acts as a nucleophile.[9] The reaction can be carried out with or without a base, with the latter leading to the formation of a quaternary ammonium salt.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 4-iodoimidazole and may require optimization.
Materials:
-
Imidazole
-
Iodine
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 eq) in a 2 M aqueous solution of NaOH (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve iodine (1.0 eq) in a minimal amount of dichloromethane.
-
Slowly add the iodine solution to the imidazole solution at 0 °C with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ until the iodine color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water or DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Add the degassed solvent and the base (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Sonogashira coupling.
Protocol 4: General Procedure for Heck Coupling of this compound
Materials:
-
This compound
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N or K₂CO₃)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the alkene (1.2-1.5 eq).
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Heck coupling.
Protocol 5: General Procedure for N-Alkylation of this compound
This protocol is adapted from the N-alkylation of 2-substituted imidazole-4,5-dicarboxylates.[1]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., NaH or K₂CO₃)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for cross-coupling reactions of iodo-heterocycles, which can serve as a benchmark for the optimization of reactions with this compound.
| Reaction Type | Iodo-Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromoimidazole | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 31 |
| Sonogashira | o-Iodoanilines | Terminal alkynes | (PPh₃)₂CuBH₄ | DBU | Ethanol | 120 | Not specified | up to 99 |
| Heck | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | Not specified | Not specified |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of functionalized imidazole derivatives. Its participation in a range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as N-alkylation, provides access to a diverse array of compounds with potential applications in medicinal chemistry and drug development. The protocols provided herein offer a foundation for the synthesis and functionalization of this important heterocyclic intermediate. Further optimization of reaction conditions will be crucial for achieving high yields and selectivity in specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-Iodoimidazole in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides an in-depth exploration of 2-iodoimidazole as a versatile building block in modern synthetic organic chemistry, with a specific focus on its application in palladium-catalyzed cross-coupling reactions. Imidazole-containing compounds are of paramount importance in medicinal chemistry and materials science, and the ability to functionalize the imidazole core is crucial for the development of novel molecular entities. This compound serves as a key intermediate, enabling the introduction of a wide array of substituents at the C2 position through well-established cross-coupling methodologies. This document offers detailed, field-proven protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions utilizing this compound, supported by mechanistic insights and practical considerations to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of this compound
The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and biologically active natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The functionalization of the imidazole core, particularly at the C2 position, allows for the systematic exploration of chemical space and the fine-tuning of molecular properties.
This compound has emerged as a superior coupling partner in palladium-catalyzed reactions compared to its bromo- and chloro-analogs due to the C-I bond's lower dissociation energy. This facilitates oxidative addition to the palladium(0) catalyst, often leading to higher reaction efficiency, lower catalyst loadings, and milder reaction conditions. This guide provides a comprehensive overview of the synthesis of the N-protected this compound precursor and its subsequent use in key cross-coupling reactions.
Synthesis of N-Protected this compound: A Critical Starting Material
The direct iodination of imidazole is often challenging and can lead to a mixture of products. A more robust and widely adopted strategy involves the synthesis of an N-protected this compound, which not only enhances stability and solubility but also prevents side reactions at the nitrogen atom. The tosyl protecting group is commonly employed for this purpose.
Protocol: Synthesis of 1-Tosyl-2-iodoimidazole
This two-step protocol involves the initial protection of imidazole with a tosyl group, followed by regioselective iodination at the C2 position.
Step 1: Synthesis of 1-Tosylimidazole
-
To a solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-tosylimidazole.
Step 2: Iodination of 1-Tosylimidazole
-
Dissolve 1-tosylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 eq) in THF dropwise.
-
Continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 1-tosyl-2-iodoimidazole.
Application Notes and Protocols: A Detailed Guide to Suzuki-Miyaura Coupling with 2-Iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive, in-depth guide to the Suzuki-Miyaura coupling of 2-iodoimidazole, a valuable building block in medicinal chemistry and materials science. Recognizing the unique challenges posed by heteroaromatic substrates, this document moves beyond a simple recitation of steps to offer a detailed mechanistic rationale for experimental choices, a robust step-by-step protocol, and a thorough troubleshooting guide. This guide is designed to empower researchers to confidently and successfully implement this critical transformation in their own laboratories.
Introduction: The Significance and Challenges of Coupling this compound
Substituted imidazoles are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds. The Suzuki-Miyaura coupling offers a powerful method for the elaboration of the imidazole core, allowing for the introduction of diverse aryl and heteroaryl substituents. This compound is a particularly useful starting material due to the high reactivity of the carbon-iodine bond in the catalytic cycle.[2]
However, the coupling of nitrogen-rich heterocycles like this compound is not without its challenges. The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the unprotected N-H group can complicate the reaction, and side reactions such as protodeboronation of the boronic acid partner can reduce yields.[3][4] This guide will address these challenges by presenting a protocol optimized for unprotected haloimidazoles, ensuring high yields and reproducibility.[5][6]
Mechanistic Underpinnings: A Rational Approach to Protocol Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for successful reaction optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a palladium(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a palladium(II) intermediate. The reactivity of the organic halide is crucial in this step, with the order of reactivity being I > Br > Cl.[2] For electron-rich heteroaromatic halides, the use of electron-rich and bulky ligands on the palladium catalyst can promote this often rate-limiting step.[1]
-
Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base is critical and can significantly impact the reaction outcome.[11]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active palladium(0) catalyst.[7][8] This step forms the desired carbon-carbon bond and allows the catalytic cycle to continue.
Below is a graphical representation of the catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is designed for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is crucial that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and protodeboronation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a desiccator. |
| Arylboronic Acid | ≥97% | Commercially Available | Check for purity; boroxines can form. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common and effective palladium precursor.[12] |
| SPhos | Ligand Grade | Commercially Available | A bulky, electron-rich phosphine ligand suitable for heteroaromatic couplings. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | A moderately strong base effective in these couplings.[7] |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use from a freshly opened bottle or a solvent purification system. |
| Deionized Water | Degas thoroughly before use. | ||
| Nitrogen or Argon Gas | High Purity | For maintaining an inert atmosphere. |
Equipment
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or glovebox
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, etc.)
-
Silica gel for column chromatography
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the experimental protocol.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq, 2 mol%), SPhos (0.04 eq, 4 mol%), and potassium phosphate (2.0 eq).
-
Seal the vessel with a septum and thoroughly purge with nitrogen or argon for 10-15 minutes.
-
-
Solvent Addition and Reaction:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (a common ratio is 10:1). The addition of water is often crucial for the transmetalation step.[1]
-
Using a syringe, add the degassed solvent mixture to the reaction vessel. The concentration is typically in the range of 0.1-0.5 M with respect to the this compound.
-
Place the reaction vessel in a preheated oil bath or heating mantle set to 80-100 °C. The optimal temperature may vary depending on the specific substrates.
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Completion:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is typically complete within 2-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-imidazole product.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides a logical framework for troubleshooting common issues.
Caption: A logical flow for troubleshooting the Suzuki-Miyaura coupling.
-
Low or No Conversion:
-
Cause: Inactive catalyst or suboptimal reaction conditions.
-
Solution:
-
Ensure the palladium precursor and ligand are of high quality and have not degraded. Using a pre-catalyst can sometimes improve reproducibility.
-
Increase the catalyst loading (e.g., to 5 mol%).
-
Screen alternative bulky, electron-rich ligands such as other Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands, which have shown high activity in challenging couplings.[10][14]
-
Increase the reaction temperature in increments of 10-20 °C.
-
Screen different bases. Cesium carbonate (Cs₂CO₃) is often more effective than K₃PO₄ but also more expensive.[11]
-
-
-
Protodeboronation of the Boronic Acid:
-
Cause: Hydrolysis of the boronic acid, especially under harsh basic conditions or in the presence of excess water.
-
Solution:
-
-
Homocoupling of the Boronic Acid:
-
Cause: Oxidative coupling of two boronic acid molecules, often promoted by the presence of oxygen and a Pd(II) species.[1]
-
Solution:
-
Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.
-
Using a Pd(0) source like Pd₂(dba)₃ might mitigate this issue, although Pd(II) precursors are generally reduced in situ.[1]
-
The use of bulky ligands can disfavor the formation of the intermediate leading to homocoupling.
-
-
-
Dehalogenation of this compound:
-
Cause: Reduction of the C-I bond, which can be promoted by certain bases and high temperatures.
-
Solution:
-
Employ a milder base.
-
Lower the reaction temperature, if possible, while still achieving a reasonable reaction rate.
-
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of functionalized imidazole derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can overcome the inherent challenges associated with this class of substrates. The detailed protocol and troubleshooting guide presented in this application note provide a solid foundation for the successful implementation of this reaction, empowering scientists in their pursuit of novel molecular entities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Sonogashira Coupling of 2-Iodoimidazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is conducted under mild conditions using a dual catalytic system of palladium and copper(I).[3][4] Its application in constructing 2-alkynylimidazole scaffolds is of particular interest to the pharmaceutical and materials science industries, as this moiety is a key component in numerous biologically active molecules and functional organic materials.[1][5] This guide provides a detailed protocol for the Sonogashira coupling of 2-iodoimidazole, focusing on the mechanistic rationale, critical experimental parameters, a step-by-step procedure, and troubleshooting strategies to ensure reproducible success.
The Mechanistic Basis of the Sonogashira Coupling
A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][6]
The Dual Catalytic Cycle
The reaction is initiated by the in-situ reduction of a palladium(II) precatalyst to the catalytically active palladium(0) species.[1][5]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a square planar Pd(II) complex.[7][8] This is often the rate-determining step for less reactive halides, but the high reactivity of iodides facilitates this process.[1][8]
-
Transmetalation : A copper(I) acetylide, generated in the copper cycle, transfers its alkyne group to the palladium center. This step regenerates the copper(I) catalyst and forms a new Pd(II)-alkynyl complex.[1][8]
-
Reductive Elimination : The final C(sp²)-C(sp) bond is formed as the desired 2-alkynylimidazole product is expelled from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[5][8]
-
-
Copper Cycle :
-
Alkyne Activation : The copper(I) co-catalyst (typically CuI) coordinates to the terminal alkyne.[1][9]
-
Deprotonation : In the presence of an amine base, the acidic terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate.[6][8] This species is the crucial nucleophile for the transmetalation step in the palladium cycle.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Heck Coupling Reaction of 2-Iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and protocols for the Heck coupling reaction specifically involving 2-iodoimidazole. Imidazole-containing compounds are ubiquitous in medicinal chemistry, and the ability to functionalize the imidazole core at the 2-position via Heck coupling opens avenues for the synthesis of novel therapeutic agents and molecular probes. Given the potential for catalyst inhibition or side reactions due to the basic nitrogen atoms of the imidazole ring, careful selection of reaction conditions, including the use of N-protected imidazoles, is often crucial for successful transformations.
Key Reaction Parameters and Optimization
The successful execution of a Heck coupling reaction with this compound hinges on the careful optimization of several key parameters. The choice of palladium source, ligand, base, and solvent system can significantly impact the reaction yield, selectivity, and reaction time. For electron-rich iodo-imidazoles, both traditional phosphine-ligated palladium systems and modern phosphine-free catalysts can be effective.
Table 1: Summary of Representative Heck Coupling Conditions for Iodo-Heterocycles
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | 85 | [1] |
| 2 | Pd/C | NaOAc | NMP | 120 | 24 | Styrene | 78 | [1] |
| 3 | Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate | 82 | [1] |
| 4 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | Styrene | Similar reactivity to iodobenzene | [2] |
| 5 | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 120 | 12 | Styrene | Effective for aryl chlorides | [2] |
Note: The data in this table is representative for iodo-heterocycles and serves as a starting point for the optimization of reactions with this compound. Specific yields for this compound may vary.
Experimental Workflow
The general workflow for a Heck coupling reaction of this compound involves the careful assembly of the reactants and catalyst under an inert atmosphere, followed by heating to the desired temperature and monitoring the reaction progress. Post-reaction, a standard aqueous work-up and chromatographic purification are typically employed to isolate the desired product.
Figure 1. A generalized experimental workflow for the Heck coupling reaction of N-protected this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of an N-protected this compound with an alkene. It is important to note that the imidazole nitrogen often requires protection to prevent side reactions and catalyst inhibition.[3]
Materials:
-
N-protected this compound (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (1.5 - 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add the N-protected this compound (1.0 equiv), the desired alkene (1.2 equiv), and anhydrous DMF.[1]
-
Under a counterflow of inert gas, add the palladium(II) acetate (0.02 equiv).[1]
-
Add triethylamine (1.5 equiv) to the reaction mixture.[1]
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkenylimidazole derivative.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Heck reaction is a well-established pathway involving a series of organometallic transformations. The cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkene coordination and insertion, and culminates in β-hydride elimination to release the product and regenerate the palladium catalyst.
Figure 2. The catalytic cycle of the Heck coupling reaction for this compound.
Conclusion
The Heck coupling of this compound provides a valuable synthetic route to a diverse array of 2-alkenylimidazoles, which are important scaffolds in medicinal chemistry and drug development. The success of this reaction is highly dependent on the careful selection of the catalyst system, base, and solvent, with N-protection of the imidazole often being a key consideration. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and optimize Heck coupling reactions for their specific this compound substrates and target molecules.
References
Alkylation of 2-Iodoimidazole for developing antibacterial agents
An Application Note and Protocol for the Development of Antibacterial Agents via Alkylation of 2-Iodoimidazole
Introduction: The Imidazole Scaffold in Antibacterial Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its derivatives are integral to pharmaceuticals for treating a range of infections.[1][2] The emergence of multi-drug resistant bacteria necessitates the development of novel antibiotics, making the exploration of new chemical entities based on proven scaffolds a critical endeavor.[3] The this compound moiety, in particular, serves as a versatile starting material. The iodine atom at the C-2 position is not only a site for further functionalization (e.g., cross-coupling reactions) but also influences the electronic properties of the imidazole ring. The primary focus of this guide is the N-alkylation of the this compound ring, a fundamental step in creating libraries of compounds for antibacterial screening. The introduction of various alkyl chains allows for the systematic modulation of properties like lipophilicity, which can be crucial for antibacterial efficacy.[4]
Mechanism and Regioselectivity of Imidazole N-Alkylation
The N-alkylation of imidazole is a nucleophilic substitution reaction. The process typically involves two key steps:
-
Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the imidazole ring, generating a highly nucleophilic imidazolate anion.[5]
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of an alkylating agent (such as an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[5]
For an unsymmetrically substituted imidazole like this compound, alkylation can potentially occur at two different nitrogen atoms (N-1 or N-3), leading to a mixture of regioisomers. The regioselectivity of this reaction is governed by a combination of electronic and steric factors.[6] The electron-withdrawing inductive effect of the iodine atom at the C-2 position deactivates the adjacent nitrogen atoms, making the remote nitrogen the more likely site of alkylation.[6] Furthermore, steric hindrance from bulky alkylating agents will favor attack at the less sterically hindered nitrogen.[6] Careful selection of the base, solvent, and reaction conditions is crucial for controlling this outcome.[5][7]
Overall Synthesis and Evaluation Workflow
The development process, from initial synthesis to final evaluation, follows a structured path. This workflow ensures that novel compounds are synthesized, purified, characterized, and tested for biological activity in a systematic and reproducible manner.
Caption: Workflow for Synthesis and Antibacterial Evaluation of N-alkylated 2-Iodoimidazoles.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using a moderate base, potassium carbonate, which is easily handled and removed.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) followed by anhydrous acetonitrile (sufficient to make a 0.1-0.2 M solution).
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkylating agent (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. The specific temperature and time will depend on the reactivity of the alkylating agent.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile or ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).
Table 1: Representative N-Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | MeCN | 60 | 6 | 85-95% |
| Ethyl Iodide | NaH | DMF | 25 | 4 | 90-98% |
| 1-Bromobutane | K₂CO₃ | DMF | 80 | 12 | 75-85% |
| Propargyl Bromide | Cs₂CO₃ | MeCN | 40 | 8 | 80-90% |
Note on Base Selection: For less reactive alkylating agents or to ensure complete deprotonation, a stronger base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like DMF can be used.[7] This requires stricter anhydrous conditions as NaH reacts violently with water.
Protocol 2: Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Materials:
-
Synthesized N-alkylated this compound compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)[10]
-
Negative control (DMSO or solvent used to dissolve compounds)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure: Broth Microdilution Method
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Include several control wells on each plate:
-
Sterility Control: MHB only (no bacteria or compound).
-
Growth Control: MHB with bacteria and the same concentration of DMSO as the test wells.
-
Positive Control: MHB with bacteria and a known antibiotic.
-
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours under ambient atmospheric conditions.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) and plate it onto nutrient agar plates. Incubate the agar plates at 37 °C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Table 2: Example of Antibacterial Activity Data (MIC in µg/mL)
| Compound | R-Group | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| 1 | Benzyl | 16 | 64 |
| 2 | Butyl | 8 | 32 |
| 3 | Octyl | 4 | 16 |
| Gentamicin | (Control) | 1 | 2 |
Data are hypothetical and for illustrative purposes.
Troubleshooting and Key Considerations
-
Low Reaction Yield: If the N-alkylation reaction yields are low, consider using a stronger base like NaH in DMF to ensure complete deprotonation of the imidazole.[5] Also, verify the purity of the alkylating agent and ensure anhydrous conditions are maintained.
-
Mixture of Regioisomers: If a mixture of N-1 and N-3 alkylated products is obtained, purification by column chromatography may be challenging. Modifying the reaction conditions (e.g., using a bulkier base or changing the solvent) can sometimes improve regioselectivity.[6]
-
Compound Solubility: Poor solubility of test compounds in the aqueous assay medium can lead to inaccurate MIC values. Ensure the DMSO concentration is optimized and does not precipitate the compound.
-
Dialkylation: The N-alkylated imidazole product can sometimes react with another molecule of the alkylating agent to form a dialkylated imidazolium salt. This is more common with excess alkylating agent or at higher temperatures. Using a stoichiometry of ~1.1 equivalents of the alkylating agent helps minimize this side reaction.[5]
References
- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: 2-Iodoimidazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in clinically approved drugs highlights its importance as a pharmacophore. The unique electronic properties and ability to participate in various non-covalent interactions make substituted imidazoles ideal candidates for the design of enzyme inhibitors, particularly kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a primary focus for targeted drug discovery.
2-Iodoimidazole is a versatile synthetic intermediate that serves as a valuable building block for the creation of diverse libraries of kinase inhibitors. The iodine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the p38 MAP kinase pathway, a key regulator of inflammatory responses.
Key Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing kinase inhibitors from this compound, this reaction enables the coupling of the imidazole core with various boronic acids or esters, leading to the formation of 2-aryl- or 2-heteroaryl-imidazoles. These substituted imidazoles can then be further functionalized or directly screened for their kinase inhibitory activity.
Caption: Synthetic workflow for kinase inhibitor synthesis using this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid. This method is based on established procedures for the coupling of iodo-heterocycles and may require optimization for specific substrates.[1]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., PPh₃, 4-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and the base (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
The reaction mixture is stirred and heated under an inert atmosphere. Reaction conditions can be varied, for example, conventional heating at 80-100 °C for 8-24 hours or microwave irradiation at a set temperature for a shorter duration.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized 2-substituted imidazole derivatives against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP Kinase
-
Kinase buffer
-
Substrate (e.g., ATF2)
-
ATP solution
-
Synthesized 2-substituted imidazole compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., SB203580)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO (e.g., 10 mM). Perform serial dilutions in kinase buffer to achieve a range of desired test concentrations.
-
Kinase Reaction: To each well of a 96-well plate, add the following components in order: kinase buffer, recombinant p38α MAP Kinase solution, and the serially diluted test compound or control (positive inhibitor or DMSO vehicle).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of newly synthesized 2-substituted imidazole derivatives are typically determined as IC50 values. This data is crucial for establishing SAR and for selecting promising candidates for further development.
Table 1: Representative Kinase Inhibitory Activity of Imidazole-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| SB203580 | p38α MAP Kinase | 222.44 ± 5.98 | [2] |
| Compound AA6 | p38α MAP Kinase | 403.57 ± 6.35 | [2] |
| Compound 22 | TAK1 | 1300 | [3] |
| Compound 4f | Chk1 | 137 | [4] |
| Compound 4f | Chk2 | 250 | [4] |
Note: The compounds listed are examples of imidazole-based kinase inhibitors and may not be synthesized directly from this compound. The data is presented for comparative purposes.
Target Signaling Pathway: p38 MAP Kinase
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Overactivation of this pathway is implicated in a variety of inflammatory diseases and cancers. Therefore, inhibitors of p38 MAP kinase are of significant therapeutic interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Protection Strategies for Iodo-imidazoles in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-protection of iodo-imidazoles, a critical step in the synthesis of complex pharmaceutical agents and functional materials. The strategic protection of the imidazole nitrogen is often a prerequisite for achieving high yields and regioselectivity in subsequent reactions, particularly in transition metal-catalyzed cross-coupling.[1] This document outlines detailed protocols for the introduction and removal of common protecting groups, presents comparative data, and illustrates key synthetic workflows.
Introduction: The Importance of N-Protection
Iodo-imidazoles are versatile building blocks in organic synthesis. The carbon-iodine bond serves as a reactive handle for a wide array of transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the construction of complex molecular architectures.[1][2] However, the acidic N-H proton of the imidazole ring can interfere with these reactions by reacting with organometallic reagents or bases, leading to side reactions, reduced yields, and solubility issues.[1]
Temporary protection of the imidazole nitrogen mitigates these issues, enhancing the stability and reactivity of the iodo-imidazole core for subsequent functionalization. The choice of protecting group is crucial and depends on its stability to the planned reaction conditions and the mildness of its subsequent removal.[3][4][5] An ideal protecting group should be:
-
Easy and high-yielding to introduce.
-
Stable to the desired reaction conditions (e.g., organometallic reagents, basic or acidic media).
-
Readily removed in high yield under mild conditions that do not affect the rest of the molecule.[3][6]
-
Orthogonally cleavable in the presence of other protecting groups.[3][6]
General Synthetic Workflow
The typical synthetic sequence involving N-protection of an iodo-imidazole for use in cross-coupling reactions is outlined below. The initial step can be either the iodination of a protected imidazole or the protection of a pre-existing iodo-imidazole.
Caption: General workflow for the synthesis of functionalized imidazoles.
Common N-Protecting Groups for Iodo-imidazoles
This section details the application of several common protecting groups for iodo-imidazoles, including protocols for their installation and cleavage.
Trityl (Tr) Group
The triphenylmethyl (Trityl) group is a bulky, acid-labile protecting group. Its steric hindrance can direct metallation to the C2 position. It is stable to many cross-coupling conditions but is readily removed with mild acid.
This protocol describes the protection of the imidazole nitrogen with a trityl group.
-
Materials:
-
4-Iodo-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.[1]
-
Add trityl chloride (1.1 eq) portion-wise to the stirring solution.[1]
-
Allow the reaction to stir at room temperature for 12-16 hours.[1] Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.[1]
-
Caption: N-Tritylation of 4-iodo-1H-imidazole.
-
Dissolve the N-trityl protected iodo-imidazole in a suitable solvent such as DCM or methanol.
-
Add a mild acid, such as 10% trifluoroacetic acid (TFA) in DCM or formic acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected iodo-imidazole.
Tosyl (Ts) Group
The p-toluenesulfonyl (Tosyl) group is a robust, electron-withdrawing protecting group. It is stable to a wide range of conditions, including strongly acidic and oxidative environments. Its removal often requires strong reducing agents or harsh acidic conditions. Protection of the imidazole nitrogen with a tosyl group is often a prerequisite for high yields in cross-coupling transformations.[1]
-
Materials:
-
4-Iodo-1H-imidazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH) or another suitable base (e.g., K₂CO₃, Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension to 0 °C and add a solution of 4-iodo-1H-imidazole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-tosyl-1H-imidazole.
-
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is stable to a wide range of nucleophilic, basic, and catalytic hydrogenation conditions. It is typically cleaved by fluoride ion sources or strong Lewis acids.
-
Materials:
-
4-Iodo-1H-imidazole
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add 4-iodo-1H-imidazole (1.0 eq) portion-wise under an inert atmosphere.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to yield the N-SEM protected iodo-imidazole.
-
Comparative Data of N-Protection Strategies
The following table summarizes representative yields for common N-protection reactions of imidazoles. While specific yields for iodo-imidazoles may vary, these values provide a useful comparison.
| Protecting Group | Reagents | Solvent | Typical Yield (%) | Key Features |
| Trityl (Tr) | TrCl, Et₃N | DCM | 85-95 | Acid-labile, bulky, stable to cross-coupling conditions.[1] |
| Tosyl (Ts) | TsCl, NaH | DMF | 70-90 | Robust, stable to acid/oxidation, requires harsh deprotection. |
| SEM | SEM-Cl, NaH | THF | 80-95 | Stable to bases/nucleophiles, cleaved by fluoride ions or Lewis acids. |
| Boc | Boc₂O, DMAP (cat.) | MeCN | 90-98 | Acid-labile, widely used in peptide synthesis.[7] |
| THP | DHP, p-TsOH (cat.) | DCM | 75-90 | Acid-labile, introduces a new chiral center.[8] |
Application in Cross-Coupling Reactions: Suzuki-Miyaura Coupling
N-protected iodo-imidazoles are excellent substrates for palladium-catalyzed cross-coupling reactions.[1] The protection of the imidazole nitrogen is often essential for achieving high yields.[1]
Caption: Suzuki-Miyaura coupling of an N-protected 4-iodo-imidazole.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-(trityl)-1H-imidazole[1]
This protocol details the synthesis of 4-phenyl-1-(trityl)-1H-imidazole.
-
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add 4-iodo-1-(trityl)-1H-imidazole, phenylboronic acid, and potassium carbonate.[1]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[1]
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.[1]
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.[1]
-
Cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[1]
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Protection and Deprotection [cem.com]
- 5. jocpr.com [jocpr.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Microwave-assisted Suzuki coupling of iodoimidazole derivatives
An In-Depth Guide to Microwave-Assisted Suzuki Coupling of Iodoimidazole Derivatives
Abstract
The imidazole moiety is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The construction of complex molecular architectures around this core often necessitates the formation of carbon-carbon bonds, for which the Suzuki-Miyaura cross-coupling reaction is a premier tool.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of microwave-assisted Suzuki coupling reactions specifically tailored for iodoimidazole derivatives. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol dramatically accelerates reaction times, improves yields, and enhances reproducibility compared to conventional heating methods.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into parameter optimization and troubleshooting.
Part I: The Underlying Chemistry
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7]
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodoimidazole. This is often the rate-determining step of the cycle.[5][6] The reactivity of the halide partner is crucial, with the reaction rate decreasing in the order I > Br > Cl.[6] This high reactivity makes iodoimidazoles excellent substrates for this transformation.
-
Transmetalation : The organic group from the activated organoboron species is transferred to the Pd(II) complex. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the ligand exchange.[5][8][9]
-
Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
References
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Iodoimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-iodoimidazole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My direct iodination of imidazole with molecular iodine is giving me a mixture of products, and the yield of this compound is very low. Why is this happening?
A1: Direct iodination of imidazole using molecular iodine (I₂) typically results in poor regioselectivity. The C4 and C5 positions of the imidazole ring are more electron-rich and thus more susceptible to electrophilic aromatic substitution than the C2 position. This leads to the preferential formation of 4-iodoimidazole, 5-iodoimidazole, and di- or tri-iodinated byproducts, with only trace amounts of the desired this compound. To achieve regioselective synthesis of this compound, a different synthetic strategy is required.
Q2: What is the recommended method for the regioselective synthesis of this compound?
A2: The most effective method for the regioselective synthesis of this compound involves the deprotonation of the C2 proton of an N-protected imidazole, followed by quenching with an iodine source. The C2 proton is the most acidic proton on the imidazole ring, and its removal with a strong base generates a nucleophilic carbanion at the C2 position, which can then react with an electrophilic iodine source.
Q.3: I am attempting the C2-lithiation/iodination of N-protected imidazole, but my yields are still low. What are the common pitfalls?
A3: Low yields in the C2-lithiation/iodination of N-protected imidazole can stem from several factors. The troubleshooting guide below addresses the most common issues.
Troubleshooting Guide: Low Yield in C2-Iodination of N-Protected Imidazole
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete deprotonation of the C2 proton. | - Use a sufficiently strong base. n-Butyllithium (n-BuLi) is commonly employed. - Ensure the reaction is carried out at a low temperature (typically -78 °C) to maintain the stability of the lithiated intermediate. - Use an anhydrous aprotic solvent such as tetrahydrofuran (THF) to prevent quenching of the strong base. |
| Decomposition of the lithiated intermediate. | - Maintain a low reaction temperature throughout the deprotonation and iodination steps. - Use the lithiated intermediate immediately after its formation. | |
| Ineffective quenching with the iodine source. | - Use a reactive iodine source such as molecular iodine (I₂) or 1,2-diiodoethane. - Add the iodine source slowly to the solution of the lithiated intermediate at low temperature. | |
| Formation of multiple byproducts | Side reactions due to moisture or air. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. |
| Reaction with the N-protecting group. | - Choose a stable protecting group that is compatible with strong bases, such as a trityl (Tr) or a substituted benzyl group. | |
| Difficulty in product purification | Contamination with starting material or regioisomers. | - Monitor the reaction progress by thin-layer chromatography (TLC) to ensure complete consumption of the starting material. - Use column chromatography on silica gel to separate the this compound from other isomers and impurities. A gradient elution with a mixture of hexane and ethyl acetate is often effective. - Recrystallization can also be used for purification. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Iodo-1-tritylimidazole via C2-Lithiation
-
Protection of Imidazole: Dissolve imidazole in anhydrous dichloromethane (DCM) and add triethylamine. To this solution, add trityl chloride portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. After workup, the N-tritylimidazole can be purified by column chromatography.
-
C2-Lithiation and Iodination: Dissolve N-tritylimidazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise and stir the mixture at -78 °C for 1 hour. In a separate flask, dissolve iodine (I₂) in anhydrous THF. Add the iodine solution dropwise to the lithiated imidazole solution at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Process
Diagram 1: Synthetic Pathway to this compound
How to minimize side products in imidazole iodination
Welcome to the technical support center for imidazole iodination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side products and optimizing reaction outcomes.
Troubleshooting Guide
The formation of multiple iodinated species is a common challenge in the electrophilic iodination of imidazole. This guide addresses frequent issues and offers potential solutions to improve the selectivity and yield of your desired mono-iodinated product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-iodinated Product | - Significant formation of di- and tri-iodinated byproducts.[1] - Incomplete reaction.[2] - Suboptimal reaction conditions.[2] | - Adjust Stoichiometry: Use an excess of imidazole relative to the iodinating agent to favor mono-substitution. A molar ratio of iodine to imidazole of 1:2-5 is suggested.[2][3] The excess imidazole can often be recovered and recycled.[1][2] - Control Temperature: Maintain a low reaction temperature (e.g., 0°C) during the addition of the iodinating agent to minimize side reactions.[2] - Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and stop it once the starting material is consumed to prevent further iodination.[2] |
| Formation of Multiple Products (Di- and Tri-iodinated Imidazoles) | - Over-iodination: Use of excess iodinating agent or prolonged reaction times.[2] - High Reactivity: Strongly basic conditions can form the highly reactive imidazolate anion, leading to rapid and unselective iodination.[4] - High Temperature: Higher temperatures can promote multiple iodinations.[2] | - Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to imidazole.[2] - pH Control: Avoid strongly basic conditions. Consider neutral or slightly acidic conditions for better control.[4] - Temperature Control: Perform the iodination at a controlled low temperature, such as 0°C.[2] - Choice of Iodinating Agent: Consider using a milder iodinating agent like N-Iodosuccinimide (NIS), which can offer higher selectivity than molecular iodine.[5] |
| Difficulty in Product Isolation and Purification | - Similar Polarity of Products: Mono-, di-, and tri-iodinated imidazoles can have similar polarities, making chromatographic separation challenging. - Co-precipitation: Byproducts may co-precipitate with the desired product during recrystallization.[6] - Incomplete Precipitation: The desired product may not fully precipitate from the reaction mixture.[2] | - Recrystallization: Utilize differences in solubility. For instance, 4,5-diiodo-1H-imidazole is often less soluble in certain solvent systems (e.g., water/ethanol or isopropanol/n-hexane) and can be removed by hot filtration.[1][6] - Column Chromatography: Optimize the solvent system for column chromatography by first performing TLC with various eluents (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.[6] - pH Adjustment: After the reaction, carefully adjust the pH to 7-8 with an acid like HCl to precipitate the crude product.[1][2] |
| Reaction is Very Slow or Does Not Go to Completion | - Low Substrate Reactivity: Deactivated imidazole derivatives may react slowly. - Insufficient Activation of Iodinating Agent: Some iodinating agents require an activator. | - Increase Temperature: Cautiously increase the reaction temperature to improve the rate, while monitoring for side product formation.[4] - Use a Catalyst: With milder reagents like NIS, a catalytic amount of an acid (e.g., trifluoroacetic acid) can activate the iodinating agent.[4][5] - Choose a Stronger Iodinating Agent: Consider using a more reactive agent like 1,3-diiodo-5,5-dimethylhydantoin (DIH), but be mindful of potential cost and selectivity issues.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the iodination of imidazole?
The main challenge is controlling the regioselectivity. Imidazole has three carbon atoms (C2, C4, and C5) that can undergo electrophilic substitution. The electron-rich nature of the ring can easily lead to a mixture of mono-, di-, and even tri-iodinated products.[4][7] Achieving selective mono-iodination at a specific position requires careful control of reaction conditions and reagents.[4]
Q2: Which positions on the imidazole ring are most reactive towards iodination?
The general order of reactivity for electrophilic substitution on the imidazole ring is C5 > C4 > C2.[4] However, this regioselectivity can be heavily influenced by the specific reaction conditions, the choice of iodinating agent, and the presence of substituents on the imidazole ring.[4]
Q3: What are the common side products in imidazole iodination?
The most common side product is the over-iodinated species, 4,5-diiodo-1H-imidazole.[1] The formation of 2,4,5-triiodo-1H-imidazole has also been reported, although it is generally less common.[1]
Q4: How can I minimize the formation of di- and tri-iodinated byproducts?
A key strategy is to adjust the stoichiometry of the reactants. Using an excess of imidazole compared to the iodinating agent favors the formation of the mono-substituted product.[1] The excess imidazole can typically be recovered and recycled.[1]
Q5: How can I separate a mixture of mono- and di-iodinated imidazoles?
Separation is commonly achieved through recrystallization, which takes advantage of the different solubilities of the mono- and di-iodinated compounds.[1] A typical procedure involves dissolving the crude mixture in a hot solvent system, such as water and ethanol. The less soluble 4,5-diiodo-1H-imidazole can often be removed by hot filtration, and the desired 4-iodo-1H-imidazole crystallizes from the filtrate upon cooling.[1]
Q6: Are there alternative methods to synthesize mono-iodinated imidazole that avoid the formation of side products?
Yes, one alternative is a two-step process. First, 4,5-diiodo-imidazole is synthesized, followed by a selective deiodination reaction using a reducing agent like potassium sulfite to yield 4-iodo-1H-imidazole.[1] Another approach starts with 2,4,5-triiodo-1H-imidazole and uses sodium sulfite to obtain the mono-iodinated product.[1]
Data Presentation
The choice of iodinating agent significantly impacts the reaction's efficiency, regioselectivity, and overall yield.[5] Below is a comparison of common iodinating agents for imidazole.
| Iodinating Agent | Typical Conditions | Regioselectivity | Yield | Advantages | Disadvantages |
| Elemental Iodine (I₂) with Base | NaOH or KOH, Water or THF/Water, 0°C to rt | Primarily C4/C5, can lead to di- and tri-iodination | Good to Excellent | Cost-effective, readily available | Over-iodination can be an issue, requiring careful stoichiometric control; purification of mixtures may be necessary.[5] |
| N-Iodosuccinimide (NIS) | Acetonitrile or TFA, often with a catalyst (e.g., TFA, Lewis acids) | Generally good, can be tuned with catalysts | Good to Excellent | Milder conditions, good functional group tolerance, often higher selectivity than I₂.[5] | More expensive than I₂, may require a catalyst for less reactive substrates.[5] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Various organic solvents | Can be highly effective | Good to Excellent | Powerful iodinating agent | High cost can be a drawback for large-scale synthesis.[4][8] |
| Iodine Monochloride (ICl) | Anhydrous THF, -5°C | Can lead to unexpected chlorination at the C2 position. | Good (for the chlorinated product) | - | Strong oxidizing agent, can react with water to produce toxic gas, and may lead to chlorination instead of iodination.[3][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis.
Method 1: Iodination using Elemental Iodine (I₂) and Sodium Hydroxide
This protocol describes the synthesis of 4(5)-iodoimidazole.[5]
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Sodium iodide (NaI)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Isopropanol
-
n-Hexane
Procedure:
-
Preparation of Imidazole Solution: In a flask, dissolve sodium hydroxide in deionized water and cool the solution to room temperature. Add imidazole to the NaOH solution and stir until it is completely dissolved.[2][5]
-
Preparation of Iodine Solution: In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.[1][5]
-
Reaction: Cool the imidazole solution to 0°C in an ice bath.[2][5] Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.[1][5] After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.[2][5]
-
Work-up: Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.[1][5]
-
Isolation and Purification: Collect the solid by vacuum filtration. The filtrate can be further extracted with ethyl acetate to recover more product.[5] The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[5]
Method 2: Iodination using N-Iodosuccinimide (NIS)
This protocol outlines a method for the iodination of imidazole using the milder reagent, N-Iodosuccinimide.[5]
Materials:
-
Imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile or Trifluoroacetic acid (TFA)
-
(Optional) Catalytic amount of a Brønsted or Lewis acid
-
Saturated aqueous solution of sodium thiosulfate
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve imidazole in acetonitrile or trifluoroacetic acid in a round-bottom flask. If required, add a catalytic amount of a suitable acid.[5]
-
Addition of NIS: Add N-Iodosuccinimide portion-wise to the solution at room temperature.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[5]
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[5]
-
Extraction: Extract the aqueous layer with dichloromethane.[5]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to afford the desired iodoimidazole derivative.[5]
Visualization
The following diagram illustrates the key factors influencing the outcome of imidazole iodination and the strategies to minimize side products.
Caption: Workflow for minimizing side products in imidazole iodination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification: selective mono- and di-iodination of the imidazole backbone - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
Common side reactions during the synthesis of 2-Iodoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodoimidazole. The following information addresses common side reactions and other issues that may be encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the direct iodination of imidazole to produce this compound?
A1: The most prevalent side reaction is over-iodination, leading to the formation of di- and tri-iodinated imidazoles. The primary challenge in direct iodination is controlling the reaction to favor mono-iodination at the C2 position. The other positions on the imidazole ring (C4 and C5) can also be iodinated, resulting in a mixture of isomers and poly-iodinated products.
Q2: How can the formation of poly-iodinated byproducts be minimized?
A2: A key strategy to reduce the formation of di- and tri-iodinated byproducts is to carefully control the stoichiometry of the reactants. Using an excess of imidazole relative to the iodinating agent (e.g., iodine or N-iodosuccinimide) can favor the formation of the mono-substituted product. The excess imidazole can typically be recovered after the reaction and recycled.
Q3: What is a reliable method for the regioselective synthesis of this compound?
A3: A common and effective method for the regioselective synthesis of this compound involves the deprotonation of the C2 position of imidazole with a strong base, followed by quenching with an iodine source. The C2 proton of imidazole is the most acidic, allowing for selective deprotonation. A typical procedure involves using n-butyllithium in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures, followed by the addition of a solution of iodine.
Q4: What are the potential side reactions when using n-butyllithium for the synthesis of this compound?
A4: When using n-butyllithium (n-BuLi), several side reactions can occur:
-
Reaction with solvent: n-Butyllithium can react with ethereal solvents like THF, especially at temperatures above -20°C. This reaction consumes the n-BuLi and can lead to the formation of byproducts. Therefore, it is crucial to maintain a low reaction temperature (typically -78°C).
-
Competitive deprotonation: While the C2 proton is the most acidic, deprotonation at the C4 and C5 positions can occur to a lesser extent, leading to a mixture of iodoimidazole isomers upon quenching with iodine.
-
Reaction with moisture: n-Butyllithium reacts violently with water. All glassware and solvents must be scrupulously dried to prevent quenching of the reagent and ensure the desired reaction proceeds.
Q5: How can this compound be purified from unreacted imidazole and diiodoimidazole byproducts?
A5: Purification can be achieved through several methods:
-
Recrystallization: This technique exploits the differences in solubility between this compound and the byproducts. A mixed solvent system, such as water/ethanol or isopropanol/n-hexane, is often effective.
-
Column Chromatography: Silica gel chromatography can be used to separate this compound from isomers and poly-iodinated byproducts. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically employed.
-
Acid-Base Extraction: This method can be used to remove unreacted imidazole. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, the more basic imidazole will be protonated and move to the aqueous layer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Inactive n-butyllithium due to improper storage or exposure to air/moisture. 2. Reaction temperature too high, leading to the decomposition of n-butyllithium or reaction with the solvent. 3. Insufficient reaction time for deprotonation or iodination. 4. Incomplete quenching with iodine. | 1. Titrate the n-butyllithium solution before use to determine its exact concentration. Ensure it is handled under an inert atmosphere. 2. Maintain the reaction temperature at -78°C (dry ice/acetone bath) during the addition of n-butyllithium and iodine. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Ensure an adequate amount of iodine is used for quenching. |
| Formation of Multiple Isomers (4-iodo- and 5-iodoimidazole) | 1. Reaction temperature during deprotonation was too high, leading to loss of regioselectivity. 2. Use of a less sterically hindered or less selective base. | 1. Strictly maintain the reaction temperature at -78°C during deprotonation. 2. Use n-butyllithium as the base for optimal C2 selectivity. |
| Presence of Di- and Tri-iodoimidazole Byproducts | 1. Use of an excess of the iodinating agent. 2. In the case of direct iodination, reaction conditions favoring multiple substitutions. | 1. Use a stoichiometric amount or a slight excess of iodine relative to the lithiated imidazole. 2. For direct iodination, use an excess of imidazole and milder reaction conditions. |
| Product Contaminated with Unreacted Imidazole | 1. Incomplete deprotonation or iodination. 2. Inefficient purification. | 1. Ensure complete deprotonation by allowing sufficient reaction time. 2. Employ acid-base extraction to remove unreacted imidazole or optimize the recrystallization solvent system. |
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes for this compound Synthesis
| Method | Iodinating Agent | Base | Solvent | Temperature (°C) | Typical Yield of this compound (%) | Major Side Products |
| Direct Iodination | I₂ | - | Various | Room Temp | Variable, often low | 4,5-Diiodoimidazole, 2,4,5-Triiodoimidazole, Isomeric monoiodoimidazoles |
| Lithiation-Iodination | I₂ | n-BuLi | THF | -78 | 60 - 80 | Unreacted imidazole, Butyl-imidazole (from reaction with butyl halide if present) |
| Halogen Exchange | I₂ | - | DMF | 110 | ~70 (from 2-bromoimidazole) | Unreacted starting material |
Experimental Protocols
Key Experiment: Synthesis of this compound via Lithiation
This protocol describes the regioselective synthesis of this compound by deprotonation of imidazole at the C2 position with n-butyllithium, followed by quenching with iodine.
Materials:
-
Imidazole
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n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Imidazole Solution:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve imidazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add n-butyllithium (1.05 eq) dropwise to the stirred imidazole solution, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting mixture at -78°C for 1 hour.
-
-
Iodination:
-
In a separate flame-dried flask, prepare a solution of iodine (1.1 eq) in anhydrous THF.
-
Slowly add the iodine solution dropwise to the lithiated imidazole solution at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Add water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
-
Mandatory Visualization
Technical Support Center: Purification of Crude 2-Iodoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-iodoimidazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of crude this compound.
Issue 1: Low Purity After Recrystallization
-
Question: My recrystallized this compound is still impure. What are the likely causes and how can I improve the purity?
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Answer: Low purity after recrystallization can be due to several factors. The most common issues are the co-precipitation of impurities and the use of an inappropriate solvent system.
-
Potential Causes & Solutions:
-
Presence of Di- and Tri-iodinated Imidazoles: These byproducts are common in the synthesis of iodoimidazoles and may have similar solubility profiles to the desired this compound.
-
Solution: A two-step recrystallization process can be effective. First, dissolve the crude product in a hot solvent mixture where the di- and tri-iodinated species are less soluble, such as a water/ethanol mixture. Perform a hot filtration to remove the less soluble impurities. The desired this compound should then crystallize from the filtrate upon cooling.[1][2]
-
-
Unreacted Starting Material (Imidazole): Imidazole is a polar compound and can co-precipitate with the product.
-
Solution: Consider using a solvent system in which imidazole is more soluble, such as ethyl acetate/n-hexane. This will help to keep the unreacted imidazole in the mother liquor.[1]
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may not provide a significant difference in solubility for this compound and the impurities at high and low temperatures.
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Solution: Experiment with different solvent systems. For iodoimidazoles, mixtures like isopropanol/n-hexane or ethyl acetate/n-hexane have been reported to be effective for related isomers.[3] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4]
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Issue 2: Low Yield After Purification
-
Question: I am losing a significant amount of my product during purification. What could be the reasons for the low yield?
-
Answer: Low yield is a common problem in purification processes and can often be attributed to the experimental technique.
-
Potential Causes & Solutions:
-
Product Loss in Mother Liquor: this compound will have some solubility even in a cold recrystallization solvent, leading to product loss.
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Premature Crystallization: The product may crystallize prematurely on the filter funnel during hot filtration.
-
Solution: Pre-warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution. You can also add a small amount of hot solvent to the funnel to keep it warm.[5]
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Column Overloading in Chromatography: Loading too much crude product onto a chromatography column can result in poor separation and loss of product in mixed fractions.
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Solution: As a rule of thumb, use a silica-to-crude product ratio of at least 40:1 by weight.
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Issue 3: Product Fails to Crystallize ("Oiling Out")
-
Question: My this compound is separating as an oil instead of crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, or when the solution is supersaturated.
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Potential Causes & Solutions:
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High Impurity Level: A high concentration of impurities can inhibit the formation of a crystal lattice.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.[5]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[5]
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-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Solution: Try adding a seed crystal to induce crystallization. If no seed crystal is available, gently scratching the inside of the flask at the surface of the liquid with a glass rod can create nucleation sites.[5] If the product continues to oil out, column chromatography may be a more suitable purification method.[1]
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Issue 4: Poor Separation in Column Chromatography
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Question: I am not getting good separation of this compound from its impurities on a silica gel column. How can I improve this?
-
Answer: Poor separation in column chromatography is often related to the choice of the mobile phase or the column packing.
-
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components of the mixture.
-
Co-elution of Impurities: Impurities with similar polarity to this compound may elute at the same time.
-
Solution: Try a different stationary phase, such as alumina, which can offer different selectivity for basic compounds. Alternatively, consider using reverse-phase chromatography.
-
-
Band Tailing: The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel, causing tailing of the product band.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to improve the peak shape.
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-
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound can lead to several impurities, including unreacted imidazole and over-iodinated species such as di- and tri-iodoimidazoles. Residual solvents from the reaction workup may also be present.
Q2: Which purification method is better for crude this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Recrystallization is often effective for larger quantities and for removing less soluble byproducts like di- and tri-iodinated imidazoles.[1] Column chromatography is useful for smaller scales or when recrystallization fails to provide the desired purity, as it can separate compounds with very similar polarities.[1]
Q3: What are some recommended solvent systems for the purification of this compound?
A3: While specific data for this compound is limited, based on related compounds, the following solvent systems can be a good starting point:
-
Recrystallization: Isopropanol/n-hexane, ethyl acetate/n-hexane, or a water/ethanol mixture.[2][3] A patent for a related nitroimidazole suggests that water, ethanol, ether, acetone, or benzene could also be suitable.[7]
-
Column Chromatography: A gradient of ethyl acetate in hexanes, or a more polar system like methanol in dichloromethane.[1]
Q4: How can I confirm the purity of my final this compound product?
A4: The purity of the final product can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q5: How should I store purified this compound?
A5: To prevent degradation, purified this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended.[1]
Data Presentation
The following table summarizes available quantitative data for the purification of a closely related isomer, 4-iodo-1H-imidazole, which can serve as a reference for optimizing the purification of this compound.
| Parameter | Value | Solvent System | Source |
| Recrystallization Yield | ~70% | Isopropanol/n-Hexane | Patent Data[5] |
| Recrystallization Solvent Ratio | 1 g crude : 1-20 mL | Isopropanol, n-Hexane, Water, Ethanol, Ethyl Acetate | Patent Data[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
This protocol is a general guideline and should be optimized for your specific crude material.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel is pre-heated to prevent premature crystallization.[5]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography (General Procedure)
This protocol is a general guideline and the solvent system should be determined by TLC analysis first.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, consider a "dry load" by adsorbing the crude product onto a small amount of silica gel.[6]
-
Elution: Begin eluting with a low-polarity mobile phase and gradually increase the polarity. Collect fractions in separate tubes.[9]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. US3341548A - Nitroimidazoles and their preparation - Google Patents [patents.google.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 2-Iodoimidazole Reactions by Thin Layer Chromatography (TLC)
Welcome to the technical support center for monitoring 2-iodoimidazole reactions by Thin Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, understanding experimental protocols, and interpreting TLC results for reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the TLC monitoring of this compound reactions, offering practical solutions and preventative measures.
Q1: My this compound starting material is streaking on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking of the starting material on a TLC plate can be due to several factors:
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Sample Overload: Applying too concentrated a sample to the TLC plate is a common cause of streaking.
-
Solution: Dilute your sample before spotting it onto the plate.
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Highly Polar Nature: this compound is a relatively polar compound due to the imidazole ring. If the solvent system is not polar enough, the compound may interact too strongly with the polar silica gel, leading to streaking.
-
Solution: Increase the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. In a dichloromethane/methanol system, increase the amount of methanol.
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Acid-Base Interactions: Imidazoles can have basic properties. The slightly acidic nature of standard silica gel can sometimes lead to strong interactions and streaking.
-
Solution: Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or a few drops of ammonia in methanol. This can neutralize the acidic sites on the silica gel and improve the spot shape.
-
Q2: I don't see any spots on my TLC plate after development, even though I know the reaction is proceeding. What should I do?
A2: The inability to visualize spots on a TLC plate can be due to a few reasons:
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Non-UV Active Compounds: While the imidazole ring in this compound and many of its derivatives will absorb UV light, some reaction products may not be UV active.[1]
-
Sample Too Dilute: The concentration of your compound at the time of spotting may be too low to be detected.
-
Solution: Try concentrating your sample before spotting, or spot the same location on the TLC plate multiple times, allowing the solvent to dry between applications.
-
-
Compound Evaporation: If your product is volatile, it may have evaporated from the TLC plate during development or drying.
-
Solution: This is less likely with typical this compound reaction products but can be addressed by minimizing the time the plate is exposed to air after development and before visualization.
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Q3: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A3: Poor separation between spots with similar Rf values is a common challenge. Here are some strategies to improve resolution:
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Optimize the Mobile Phase: The key is to find a solvent system with the right polarity to differentiate between your compounds.
-
Solution: Experiment with different solvent systems. If you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system, or a toluene/acetone system. Even small changes in the solvent ratio can significantly impact separation.
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-
Use a Less Polar Mobile Phase: If the spots are high up on the plate (high Rf values), a less polar solvent system will cause them to travel slower and may increase the separation between them.
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Multiple Developments: Running the TLC plate in the same solvent system two or more times can sometimes improve the separation of spots with close Rf values. Ensure the plate is completely dry between developments.
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Two-Dimensional TLC: Spot your mixture in one corner of a square TLC plate and develop it. Then, turn the plate 90 degrees and develop it again in a different solvent system. This can be very effective for separating complex mixtures.
Q4: My reaction mixture contains a high-boiling point solvent (e.g., DMF, DMSO), and it's causing a large smear on the TLC plate. How can I get a clean TLC?
A4: High-boiling point solvents can interfere with TLC development.
-
Solution: After spotting your reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes before developing it. This will help to remove the residual high-boiling solvent. Alternatively, perform a mini-workup of the reaction aliquot by diluting it with a volatile organic solvent like ethyl acetate and washing with water before spotting the organic layer on the TLC plate.
Q5: I suspect my this compound or its product might be decomposing on the silica gel plate. How can I check for this?
A5: While this compound is generally stable, some derivatives can be sensitive to the acidic nature of silica gel.
-
Solution: Perform a 2D TLC as described in Q3. If a compound is decomposing on the plate, you will see spots that are not on the diagonal after the second development. If decomposition is an issue, you can try using TLC plates with a different stationary phase, such as alumina, or neutralize the silica plate by adding a small amount of triethylamine to the mobile phase.
Data Presentation
The following tables provide representative Rf values for this compound and its potential products in common TLC solvent systems. Note that these are illustrative values; actual Rf values can vary based on specific reaction conditions, the exact structure of the product, and TLC plate characteristics.
Table 1: Illustrative Rf Values for an N-Alkylation Reaction of this compound
| Compound | Mobile Phase (v/v) | Approximate Rf |
| This compound | 7:3 Hexane / Ethyl Acetate | 0.25 |
| 9:1 Dichloromethane / Methanol | 0.40 | |
| N-Benzyl-2-iodoimidazole | 7:3 Hexane / Ethyl Acetate | 0.50 |
| 9:1 Dichloromethane / Methanol | 0.65 |
Table 2: Illustrative Rf Values for a Suzuki Coupling Reaction of this compound
| Compound | Mobile Phase (v/v) | Approximate Rf |
| This compound | 8:2 Hexane / Ethyl Acetate | 0.30 |
| 9.5:0.5 Dichloromethane / Methanol | 0.50 | |
| 2-Phenylimidazole | 8:2 Hexane / Ethyl Acetate | 0.45 |
| 9.5:0.5 Dichloromethane / Methanol | 0.60 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using a mild base.[3]
Materials:
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This compound
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Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
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Water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add the alkyl halide (1.2 equivalents) to the stirred suspension at room temperature.
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Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
TLC Monitoring:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 hexane/ethyl acetate).
-
On a TLC plate, spot the starting this compound, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same lane).
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Develop the plate and visualize under UV light (254 nm). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane, and a new, higher Rf product spot is observed.
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-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-alkyl-2-iodoimidazole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
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This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., sodium carbonate, Na₂CO₃)
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Solvent (e.g., a mixture of toluene and water)
-
Ethyl acetate
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Water
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03-0.05 mmol, 3-5 mol%).
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Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the solvent system (e.g., 4:1 toluene/water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.
-
TLC Monitoring:
-
Prepare a TLC chamber with an appropriate mobile phase (e.g., 8:2 hexane/ethyl acetate).
-
On a TLC plate, spot the starting this compound, the reaction mixture, and a co-spot.
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Develop the plate and visualize under UV light. The reaction is complete when the this compound spot is consumed and a new product spot is prominent.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Mandatory Visualization
References
Technical Support Center: Stability of 2-Iodoimidazole in Different Reaction Solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-iodoimidazole. As a Senior Application Scientist, I've compiled this guide to address common questions and troubleshooting scenarios related to the stability of this compound in various reaction solvents. This resource is designed to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound decomposition?
A1: this compound should be a white to off-white or cream to brown solid.[1][2] Significant discoloration, such as turning dark brown or black, is a primary indicator of decomposition. Another sign can be a change in the physical state, such as the material becoming gummy or oily, especially if it has been stored improperly.
Q2: How should this compound be stored to maintain its stability?
A2: Proper storage is crucial for the longevity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, keeping it in a freezer at temperatures under -20°C is recommended.[4] It is also sensitive to light and air, so storage in a dark place under an inert atmosphere (e.g., argon or nitrogen) is ideal.[4][5]
Q3: What is the general solubility of this compound in common organic solvents?
A3: this compound is slightly soluble in water but has good solubility in common organic solvents.[1] These include dichloromethane, chloroform, and N,N-dimethylformamide (DMF).[1] It is also slightly soluble in methanol.[4] The choice of solvent will depend on the specific reaction conditions and the other reagents involved.
Q4: My reaction mixture containing this compound is turning dark. What could be the cause?
A4: A darkening reaction mixture often suggests decomposition of the this compound or other sensitive reagents. Several factors can contribute to this:
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Presence of Oxygen: Inadequate inert atmosphere can lead to oxidative degradation of the catalyst (in cross-coupling reactions) or the this compound itself.[5]
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High Temperatures: Excessive heat can cause thermal decomposition of the starting material, product, or catalyst.[5][6]
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Incompatible Reagents: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides are incompatible with imidazole and its derivatives and can cause decomposition.[3]
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Light Exposure: As this compound is light-sensitive, conducting the reaction in a flask protected from light (e.g., wrapped in aluminum foil) is a good practice.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
If you are experiencing low or no yield in a reaction like a Suzuki-Miyaura coupling, consider the following potential causes and solutions.
| Probable Cause | Recommended Solution |
| Decomposition of this compound | Before starting the reaction, check the appearance of your this compound. If it is discolored, consider purifying it by recrystallization.[5] Ensure you are using a fresh, high-purity batch. |
| Catalyst Inhibition/Poisoning | The unprotected N-H group on the imidazole ring can coordinate with and deactivate the palladium catalyst.[5] Consider using a pre-catalyst or adding a ligand that can overcome this inhibition.[5] Bulky, electron-rich phosphine ligands are often effective.[5] |
| Inefficient Catalytic Cycle | This can lead to side reactions like protodeiodination, where the iodine atom is replaced by a hydrogen atom.[5] Ensure your catalyst, ligand, and base are all compatible and optimized for the specific transformation. |
| Inadequate Inert Atmosphere | Thoroughly degas all solvents and the reaction vessel.[5] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent oxidative degradation of the catalyst.[5] |
Issue 2: Formation of Multiple Byproducts on TLC or LC-MS
The formation of multiple spots on your TLC plate or unexpected peaks in your LC-MS can be frustrating. Here’s how to troubleshoot this issue.
| Probable Cause | Recommended Solution |
| Over-iodination | In reactions where you are synthesizing an iodoimidazole, the formation of di- or tri-iodinated species is a common side reaction.[7][8] Using an excess of the starting imidazole can favor the desired mono-iodination.[8] |
| Homocoupling of Reagents | In cross-coupling reactions, homocoupling of the boronic acid or other coupling partner can occur. This is often exacerbated by the presence of oxygen.[5] Ensure a strictly inert atmosphere.[5] |
| Decomposition Products | The extra spots could be due to the decomposition of your starting material or product. Re-evaluate your reaction conditions, particularly temperature and reaction time.[5] |
Experimental Protocols: Best Practices for Handling this compound
To ensure the stability of this compound during your experiments, it is essential to follow best practices for handling and reaction setup.
Protocol: General Setup for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general guideline. Optimization of specific parameters may be necessary for your particular substrates.
-
Reagent Preparation:
-
Reaction Setup:
-
In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).[5]
-
Seal the flask with a septum.
-
-
Solvent Addition and Degassing:
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[5]
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Data Summary
Table 1: Solvent Compatibility and Stability of this compound
| Solvent | Solubility | Stability Considerations |
| Dichloromethane (DCM) | Good[1] | Generally stable for short periods. Avoid prolonged exposure to light. |
| Chloroform | Good[1] | Similar to DCM. Ensure it is free of acidic impurities. |
| N,N-Dimethylformamide (DMF) | Good[1] | Can be used at elevated temperatures, but ensure it is anhydrous and amine-free to prevent side reactions. |
| Dioxane | Soluble | A common solvent for cross-coupling reactions.[5] Should be degassed thoroughly. |
| Tetrahydrofuran (THF) | Soluble | Similar to dioxane, ensure it is dry and degassed. |
| Methanol | Slightly Soluble[4] | Can be a proton source, potentially leading to protodeiodination in some reactions.[5] |
| Water | Slightly Soluble[1] | Often used as a co-solvent in cross-coupling reactions.[5] Ensure the pH is controlled. |
Visual Guides
Diagram 1: Troubleshooting Workflow for this compound Reactions
Caption: Troubleshooting flowchart for reactions with this compound.
Diagram 2: Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound.
References
- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety, MSDS - High Purity 99% [quinoline-thiophene.com]
- 2. This compound, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 71759-89-2 | CAS DataBase [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to handle and store air-sensitive 2-Iodoimidazole
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of 2-Iodoimidazole. Given the potential air sensitivity of iodo-substituted imidazoles, this guide emphasizes precautionary measures to ensure the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound an air-sensitive compound?
While not always explicitly stated in all safety data sheets, it is highly recommended to treat this compound as a potentially air-sensitive compound. Its structural analogue, 4-Iodo-1H-imidazole, is known to be air-sensitive and requires storage under an inert atmosphere.[1][2] To prevent potential degradation and ensure experimental consistency, handling this compound under an inert atmosphere (e.g., nitrogen or argon) is a critical precautionary measure.
Q2: What are the visible signs of this compound decomposition?
Fresh this compound is typically a white to off-white solid. Discoloration, such as turning yellow or brown, can be an indicator of decomposition. If you observe significant color change, purification of the material may be necessary before use.
Q3: What are the ideal storage conditions for this compound?
To maintain the quality of this compound, it should be stored in a tightly sealed container, in a cool, dark, and dry place. For long-term storage, it is best kept under an inert atmosphere (nitrogen or argon). Some suppliers recommend refrigeration (<15°C).[1]
Q4: What are the primary hazards associated with this compound?
This compound may cause skin, eye, and respiratory irritation.[3] It is important to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]
Q5: What are the consequences of improper handling of this compound in an experiment?
Exposure of this compound to air and moisture can lead to its degradation. This can result in lower reaction yields, the formation of impurities, and difficulty in reproducing experimental results. In sensitive catalytic reactions, such as cross-coupling reactions, the presence of impurities can inhibit or poison the catalyst.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reaction yield | Decomposition of this compound due to air exposure. | Ensure all manipulations of this compound are performed under an inert atmosphere (glovebox or Schlenk line). Use freshly opened or properly stored material. |
| Inactive catalyst. | If using a catalyst, ensure it has not been deactivated by impurities from decomposed this compound. | |
| Inconsistent results between experiments | Variable levels of this compound degradation. | Standardize the handling and storage protocol for this compound to minimize exposure to air and moisture. |
| Inconsistent reagent purity. | If decomposition is suspected, purify the this compound by recrystallization before use. | |
| Discoloration of this compound upon storage | Exposure to air, light, or moisture. | Store the compound in an amber, tightly sealed vial, and place it inside a desiccator or a glovebox. For long-term storage, use an inert atmosphere. |
Data Presentation
The following table provides a qualitative illustration of the expected stability of this compound under different storage conditions. Note that this data is illustrative and emphasizes the importance of proper storage.
| Storage Condition | Atmosphere | Temperature | Light Exposure | Expected Stability (Qualitative) |
| 1 | Air | Room Temperature | Ambient | Poor - Discoloration and degradation likely over time. |
| 2 | Air | Refrigerated (2-8 °C) | Dark | Fair - Slower degradation compared to room temperature. |
| 3 | Inert Gas (Argon/Nitrogen) | Room Temperature | Dark | Good - Minimal degradation expected. |
| 4 | Inert Gas (Argon/Nitrogen) | Refrigerated (2-8 °C) | Dark | Excellent - Optimal for long-term storage. |
Experimental Protocols
Protocol: Weighing and Dispensing this compound in a Glovebox
Objective: To accurately weigh and dispense this compound for a reaction without exposing it to the ambient atmosphere.
Materials:
-
This compound in its original container
-
Spatula
-
Weighing paper or a tared vial
-
Analytical balance (located inside the glovebox)
-
Reaction flask
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has been properly purged and the oxygen and moisture levels are within the acceptable range for your experiment (typically <10 ppm).
-
Introduce Materials: Transfer the sealed container of this compound, a clean spatula, weighing paper or a tared vial, and your reaction flask into the glovebox antechamber.
-
Evacuate and Refill Antechamber: Cycle the antechamber with the inert gas according to the glovebox's standard operating procedure to remove air and moisture.
-
Transfer Materials into the Glovebox: Once the antechamber is under the inert atmosphere, transfer all materials into the main chamber of the glovebox.
-
Equilibrate Temperature: Allow the this compound container to equilibrate to the glovebox temperature to prevent condensation.
-
Weighing:
-
Place the weighing paper or tared vial on the analytical balance and tare it.
-
Carefully open the this compound container.
-
Using a clean spatula, transfer the desired amount of this compound onto the weighing paper or into the tared vial.
-
Record the exact mass.
-
-
Transfer to Reaction Flask: Carefully transfer the weighed this compound from the weighing paper or vial into the reaction flask.
-
Seal Containers: Securely seal the this compound container and the reaction flask.
-
Remove from Glovebox: If the reaction is to be performed outside the glovebox, ensure the reaction flask is properly sealed before removing it through the antechamber.
Mandatory Visualization
Caption: Workflow for Handling Air-Sensitive this compound.
References
Methods for recovering unreacted imidazole from reaction mixtures
Technical Support Center: Recovery of Unreacted Imidazole
Welcome to the Technical Support Center for methods concerning the recovery of unreacted imidazole from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems you might encounter during the recovery of unreacted imidazole using various techniques.
Acid-Base Extraction
Q1: An emulsion has formed during the acid-base extraction, and the layers are not separating.
A1: Emulsion formation is a common issue, often caused by vigorous shaking. Here are several methods to resolve it:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gentle Inversion: Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.
-
Centrifugation: If available, centrifuging the mixture can force the layers to separate.
Q2: I am not recovering my product from the aqueous layer after neutralization.
A2: This can be due to several factors:
-
Incomplete Neutralization: Ensure you have added enough base to make the solution basic. Use pH paper or a pH meter to confirm the pH is above the pKa of imidazole's conjugate acid (~7) to ensure it is in its neutral, less water-soluble form.[1]
-
High Water Solubility: Your product, even in its neutral form, might be highly soluble in water. In this case, you will need to perform a back-extraction into an appropriate organic solvent after neutralization.
-
Salt Concentration: High salt concentrations in the aqueous layer, resulting from neutralization, can sometimes increase the solubility of your product. If possible, consider using a weaker acid or base for the extraction and neutralization steps.
Recrystallization
Q1: I cannot find a suitable solvent for recrystallization.
A1: The ideal solvent should dissolve imidazole at high temperatures but not at low temperatures. A systematic approach to solvent screening is recommended:
-
Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).
-
If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water) can be effective. Dissolve the imidazole in the "good" solvent while hot, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[2]
Q2: My imidazole is "oiling out" instead of forming crystals.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by the solution being too saturated or cooling too rapidly.[2]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[2][3]
-
Use More Solvent: The concentration of imidazole might be too high. Add more of the hot solvent to ensure it is fully dissolved.[3]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure imidazole to provide a nucleation site.[2][3]
Q3: The purity of my recrystallized imidazole is still low.
A3: This may be due to trapped impurities in the crystals.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor containing impurities.[3]
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
Column Chromatography
Q1: Imidazole is co-eluting with my product.
A1: To improve separation:
-
Optimize the Mobile Phase: Adjust the polarity of the eluent. For basic compounds like imidazole, adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and separation.[2]
-
Gradient Elution: If you are using a constant solvent mixture (isocratic elution), switching to a gradient elution where the polarity of the mobile phase is gradually increased can help separate compounds with similar retention times.[2]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.[2]
Q2: My recovery yield after column chromatography is very low.
A2: Several factors could be responsible for low recovery:
-
Irreversible Adsorption: Imidazole might be irreversibly binding to the silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) before loading your sample can mitigate this.[2]
-
Compound Instability: Your compound might be degrading on the silica gel. Running the column more quickly (flash chromatography) can help minimize degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of imidazole that are important for its recovery?
A1: Key properties of imidazole to consider are:
-
pKa: Imidazole is amphoteric. The pKa of the conjugate acid is approximately 7, meaning it is basic and will be protonated and water-soluble in acidic solutions. The pKa for the N-H proton is about 14.5, so it is a very weak acid.[1]
-
Solubility: Imidazole is highly soluble in water and polar organic solvents like ethanol but has lower solubility in nonpolar solvents like benzene and petroleum ether.[4][5][6][7]
-
Boiling Point: Imidazole has a high boiling point of 256 °C at atmospheric pressure, which allows for its separation from lower-boiling solvents and impurities by distillation.[4][5][7][8]
Q2: Which method is best for recovering unreacted imidazole?
A2: The choice of method depends on the scale of the reaction, the nature of the product and impurities, and the desired purity of the recovered imidazole.
-
Acid-Base Extraction: Best for separating basic imidazole from neutral or acidic products.
-
Recrystallization: A good final purification step to achieve high purity, provided a suitable solvent is found.[2]
-
Column Chromatography: Useful for separating imidazole from products with similar basicity but different polarity.
-
Vacuum Distillation: Suitable for large-scale recovery and for separating imidazole from non-volatile impurities.
Q3: How can I remove residual imidazole from a purified protein sample?
A3: Imidazole used for eluting His-tagged proteins can often be removed by:
-
Dialysis: Effective for exchanging the buffer and removing small molecules like imidazole.
-
Ultrafiltration/Diafiltration: A faster alternative to dialysis for buffer exchange.
-
Size-Exclusion Chromatography (Desalting Column): A quick method to separate the protein from small molecules.[9]
Data Presentation
Table 1: Physical Properties of Imidazole
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂ | [4][5] |
| Molar Mass | 68.08 g/mol | [4][5] |
| Melting Point | 89-91 °C | [5][7] |
| Boiling Point | 256 °C | [4][5][7][8] |
| pKa (conjugate acid) | ~7.0 | [1] |
| pKa (as an acid) | 14.5 | [1] |
| Water Solubility | 633 g/L (20 °C) | [5] |
Table 2: Comparison of Imidazole Recovery Methods
| Method | Typical Recovery Yield | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | 70-95% | >90% | Good for separating from non-basic compounds. | Can be prone to emulsion formation.[2] |
| Recrystallization | 50-85% | >99% | Can yield very pure material. | Requires finding a suitable solvent; yield can be low.[2] |
| Column Chromatography | 60-90% | >95% | Effective for complex mixtures. | Can be time-consuming and use large solvent volumes.[2] |
| Vacuum Distillation | >90% | >98% | Excellent for large scale and non-volatile impurities. | Requires specialized equipment; high temperatures may degrade some compounds. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Imidazole Recovery
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated imidazole will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid if necessary.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper).
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the recovered imidazole.
Protocol 2: Recrystallization of Imidazole
-
Solvent Selection: In a test tube, dissolve a small amount of crude imidazole in a minimal amount of a hot solvent (e.g., benzene or an ethanol/water mixture).[10] If the solid dissolves, it is a potentially good solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude imidazole in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 3: Vacuum Distillation of Imidazole
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased. Use a stir bar in the distillation flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly apply vacuum. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Distillation: Collect the imidazole fraction that distills at the expected boiling point for the given pressure (e.g., ~95-105 °C at 20 mmHg).[11]
-
Shutdown: After collecting the product, cool the distillation flask before slowly releasing the vacuum.
Mandatory Visualization
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. Introduction to the physical and chemical properties of imidazoles,News,U-BEST Chem [u-bestchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Product Isolation and Purification of Iodinated Imidazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the isolation and purification of iodinated imidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of iodinated imidazoles?
A1: The most common impurities are over-iodinated species, such as di- and tri-iodinated imidazoles.[1] Unreacted starting materials, like imidazole, can also be a significant impurity, especially when used in excess to promote mono-iodination.[2]
Q2: What are the primary methods for purifying crude iodinated imidazoles?
A2: The most effective and commonly used methods for purifying iodinated imidazoles are recrystallization and column chromatography.[3] For more challenging separations or analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed.[3]
Q3: How can I remove unreacted iodine from my crude product mixture?
A3: Unreacted iodine can be effectively removed by washing the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3]
Q4: Is an acid-base extraction a viable method for purifying iodinated imidazoles?
A4: Acid-base extraction can be effective if there is a significant difference in the basicity (pKa values) between the desired mono-iodinated product and the over-iodinated byproducts.[3] The more basic compound will be protonated by a dilute acid (e.g., HCl) and extracted into the aqueous phase.[3]
Troubleshooting Guides
Recrystallization Issues
Issue 1: Oiling out instead of crystal formation.
-
Potential Cause: The compound's melting point may be lower than the boiling point of the solvent, or the presence of impurities is depressing the melting point.
-
Troubleshooting Steps:
-
Add more solvent: The compound may be melting in an undersaturated solution. Add a small amount of additional hot solvent.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Change the solvent system: Experiment with a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[4]
-
Issue 2: Low yield after recrystallization.
-
Potential Cause: The chosen solvent may be too effective, leading to product loss in the mother liquor.
-
Troubleshooting Steps:
-
Optimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
-
Ensure complete crystallization: Cool the solution in an ice bath for an extended period to maximize crystal formation.[6]
-
Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[5]
-
Issue 3: Poor purity of the recrystallized product.
-
Potential Cause: Impurities may be co-precipitating with the desired product.
-
Troubleshooting Steps:
-
Slow crystal growth: Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.[5]
-
Effective washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor containing impurities.[5]
-
Consider a second recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired purity.[5]
-
Column Chromatography Issues
Issue 1: Poor separation of mono-, di-, and tri-iodinated imidazoles.
-
Potential Cause: The solvent system (eluent) may not have the optimal polarity, or the column may be overloaded.
-
Troubleshooting Steps:
-
Optimize the eluent: Use thin-layer chromatography (TLC) to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that provides good separation.[3]
-
Use a gradient elution: Start with a less polar solvent and gradually increase the polarity to improve separation.[3]
-
Reduce the sample load: Overloading the column leads to broad peaks and poor separation. Reduce the amount of crude product loaded relative to the stationary phase.[3]
-
Consider a different stationary phase: If silica gel is not effective, consider using alumina or reverse-phase silica.[3]
-
Issue 2: Tailing of the product peak.
-
Potential Cause: Strong interaction between the basic imidazole ring and the acidic silica gel.
-
Troubleshooting Steps:
-
Add a basic modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) into the eluent to neutralize the acidic sites on the silica gel.
-
Switch to a basic stationary phase: Use neutral or basic alumina to prevent strong acidic interactions.
-
Data Presentation
Table 1: Purification of 4-Iodo-1H-Imidazole by Recrystallization
| Starting Material | Solvent System | Yield (%) | Purity (%) | Reference |
| Crude 4-iodo-1H-imidazole | Isopropanol/n-hexane | 70.2 | >99 | [7] |
| Crude 4-iodo-1H-imidazole | Water/ethanol followed by isopropanol/n-hexane | 69.2 | >99 | [7] |
Table 2: Purification of Imidazole Derivatives by Column Chromatography
| Compound | Stationary Phase | Eluent | Yield (%) | Purity (%) | Reference |
| N-Ts-iodoaziridine | Basic Alumina (Activity IV) | Hexane/Ethyl Acetate Gradient | 48 | Not specified | [1] |
| Imidazo[1,2-a]pyridines | Silica Gel | Not specified | Good | >98 (by HPLC) | [8] |
Experimental Protocols
Protocol 1: Recrystallization of 4-Iodo-1H-Imidazole
This protocol is designed to remove di- and tri-iodinated byproducts from a crude mixture.[7]
-
Dissolution: Dissolve the crude iodinated imidazole mixture in a minimal amount of hot isopropyl alcohol.
-
Precipitation: Once fully dissolved, slowly add n-hexane until the solution becomes slightly turbid.
-
Clarification: Gently heat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of isopropyl alcohol and n-hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography for Purification of Iodinated Imidazoles
This is a general protocol for separating mono-iodinated imidazole from byproducts.[3]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-pentane) and pack the chromatography column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., from hexane to a hexane/ethyl acetate mixture), is often necessary for optimal separation.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified mono-iodinated product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for iodinated imidazole purification.
Caption: General experimental workflow for purification.
References
- 1. Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography [jove.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chemical Reaction Optimization with Bayesian Methods: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for professionals utilizing Bayesian optimization to refine chemical reaction conditions. Leverage the power of machine learning to accelerate your experimental workflows and achieve optimal outcomes with greater efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the implementation of Bayesian optimization for your chemical reaction experiments.
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Poor model performance or slow convergence to the optimum. | Ineffective hyperparameter tuning of the Gaussian Process (GP) surrogate model. The lengthscale parameter might be too high (oversmoothing) or too low (overfitting). | Systematically tune the GP hyperparameters (e.g., lengthscale, variance). Start with a data-informed initial guess, such as setting the initial length scales to the standard deviations of the input variables. Consider using a multistart optimization strategy to avoid local minima in the hyperparameter landscape. |
| The chosen acquisition function is not well-suited for the experimental landscape. For instance, a purely exploitative function might get stuck in a local optimum. | Experiment with different acquisition functions. Expected Improvement (EI) is a widely used and often effective choice that balances exploration and exploitation. If the experimental budget allows, compare the performance of EI, Probability of Improvement (PI), and Upper Confidence Bound (UCB). | |
| Insufficient initial data for the model to learn the response surface accurately. Bayesian optimization requires an initial set of experiments to build the first surrogate model. | Increase the number of initial random or space-filling (e.g., Latin hypercube sampling) experiments before starting the Bayesian optimization loop. A common starting point is 2 times the number of variables being optimized. | |
| The optimizer repeatedly suggests experiments in a narrow region of the parameter space. | The acquisition function is too exploitative, neglecting to explore other potentially promising areas of the reaction space. | Adjust the trade-off parameter in the acquisition function (if applicable) to favor more exploration. For example, in the UCB acquisition function, a larger kappa value encourages more exploration. |
| The surrogate model has become overly confident in its predictions for a specific region. | Introduce a "nugget" term (a small positive value added to the diagonal of the covariance matrix) in the GP model to account for noise in the experimental data and prevent overconfidence. | |
| Difficulty in optimizing multiple objectives simultaneously (e.g., yield and selectivity). | Standard single-objective Bayesian optimization cannot inherently handle competing objectives. | Employ a multi-objective Bayesian optimization (MOBO) approach. Algorithms like q-Noisy Expected Hypervolume Improvement (qNEHVI) are designed to handle noisy experimental data and find a set of non-dominated solutions (the Pareto front).[1] |
| The objectives are not appropriately scaled or weighted. | Define a scalarization function that combines the multiple objectives into a single value. This can be a weighted sum or a more complex function that reflects the desired trade-off between the objectives. | |
| Handling a mix of continuous (e.g., temperature, concentration) and categorical (e.g., catalyst, solvent) variables. | Standard GP models are designed for continuous variables and may not effectively handle categorical parameters. | Use a surrogate model that can handle mixed variable types. One approach is to use one-hot encoding for the categorical variables, though this can increase dimensionality. Alternatively, specialized kernels or models like random forests can be employed within the Bayesian optimization framework. |
Frequently Asked Questions (FAQs)
What is Bayesian optimization and why is it beneficial for optimizing chemical reactions?
Bayesian optimization is a sequential, model-based approach for finding the optimum of a function that is expensive to evaluate.[2] It is particularly well-suited for chemical reaction optimization because it is a sample-efficient method, meaning it can find the optimal conditions in fewer experiments compared to traditional methods like grid search or one-factor-at-a-time.[2] This is a significant advantage when experiments are time-consuming or costly.[2] The core of the method is to build a probabilistic surrogate model of the reaction landscape, which is then used to intelligently select the next most promising experiment to run.[2] This process balances exploring uncertain regions of the parameter space and exploiting regions already known to yield good results.[2]
What are the key components of a Bayesian optimization algorithm?
A Bayesian optimization workflow has two main components:
-
A probabilistic surrogate model: This model, typically a Gaussian Process (GP), creates a statistical approximation of the relationship between the reaction conditions (inputs) and the observed outcome (e.g., yield). The GP provides not only a prediction but also an estimate of the uncertainty of that prediction.
-
An acquisition function: This function uses the predictions and uncertainties from the surrogate model to decide which set of reaction conditions to test in the next experiment.[3] Popular acquisition functions include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB).[1]
How does Bayesian optimization balance exploring new conditions versus exploiting known good conditions?
The balance between exploration (investigating uncertain regions of the parameter space) and exploitation (focusing on regions known to produce good results) is managed by the acquisition function.[4] For example, the Expected Improvement (EI) function quantifies how much better a new experiment is expected to be compared to the best result found so far, taking into account both the predicted mean and the uncertainty of the prediction.[4] This allows the algorithm to strategically choose experiments that are either likely to be better than the current best (exploitation) or are in a region of high uncertainty where a surprisingly good result might be found (exploration).
Can Bayesian optimization be used for multi-objective optimization, such as maximizing yield while minimizing cost?
Yes, multi-objective Bayesian optimization (MOBO) can be used to simultaneously optimize competing objectives.[1] Instead of finding a single optimal point, MOBO aims to identify the Pareto front, which is a set of solutions where one objective cannot be improved without sacrificing another.[5] This allows researchers to understand the trade-offs between different objectives, such as yield and enantioselectivity, and select the conditions that best meet their overall goals.[6] Cost-informed Bayesian optimization (CIBO) is a specific application that prioritizes more cost-effective experiments.[7]
How many initial experiments are needed to start a Bayesian optimization campaign?
There is no fixed number, but a common rule of thumb is to start with a set of initial experiments that is roughly twice the number of variables being optimized. These initial experiments are typically chosen using a space-filling design, such as a Latin hypercube sample, to provide a good initial overview of the reaction space for the surrogate model.
Experimental Protocols
Example Protocol: Automated Suzuki-Miyaura Cross-Coupling Optimization in a Flow Reactor
This protocol outlines a general procedure for the automated optimization of a Suzuki-Miyaura cross-coupling reaction using a flow chemistry setup integrated with a Bayesian optimization algorithm.
1. System Setup:
-
A continuous flow reactor system (e.g., Ehrfeld MMRS) is equipped with multiple pump modules for reagent delivery.[8]
-
An inline analytical tool, such as an NMR spectrometer (e.g., Magritek Spinsolve) or a UV-Vis detector, is integrated for real-time reaction monitoring.[8]
-
The entire system is controlled by an automation platform (e.g., HiTec Zang LabManager®) that communicates with the Bayesian optimization software.[8]
2. Reagent and Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, boronic acid, palladium catalyst, and base in a suitable solvent. The concentrations should be chosen to allow for a wide range of reaction conditions to be explored.
3. Defining the Optimization Problem:
-
Variables: Define the continuous variables to be optimized, such as temperature (°C), residence time (min), and reagent concentrations (M). Define any categorical variables, such as the choice of ligand or base.
-
Objective: Define the objective to be maximized, typically the reaction yield or turnover number (TON).
-
Constraints: Specify any known experimental constraints, such as maximum temperature or pressure limits of the reactor system.[9]
4. Bayesian Optimization Algorithm Setup:
-
Software: Utilize a Bayesian optimization software package.
-
Surrogate Model: Select a Gaussian Process (GP) model with a suitable kernel (e.g., Matérn 5/2).
-
Acquisition Function: Choose an acquisition function, such as Expected Improvement (EI).
-
Initial Experiments: Define the number of initial experiments to be run using a quasi-random Sobol sampling to build the initial surrogate model.
5. Automated Optimization Loop:
-
The automation software initiates the first set of experiments based on the initial sampling plan.
-
For each experiment, the pumps deliver the reagents at the specified flow rates to achieve the desired concentrations and residence time in the heated reactor.
-
The inline analytical instrument measures the product concentration in real-time. Once the reaction reaches a steady state, the yield is calculated.[8]
-
The experimental conditions and the resulting yield are fed back to the Bayesian optimization algorithm.
-
The surrogate model is updated with the new data point.
-
The acquisition function is then used to suggest the next set of experimental conditions that are most likely to improve the yield.
-
The automation software sets the new conditions, and the cycle repeats until a stopping criterion is met (e.g., a predefined number of experiments is reached, or the improvement in yield plateaus).[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, showcasing the efficiency of Bayesian optimization in different chemical applications.
Table 1: Performance Comparison of Acquisition Functions for Solar Cell Efficiency Optimization
| Optimization Algorithm | Number of Iterations to Converge | Final Efficiency (%) |
| Bayesian Optimization (Expected Improvement) | < 20 | 17.1 |
| Bayesian Optimization (Upper Confidence Bound) | < 20 | ~17.0 |
| Bayesian Optimization (Probability of Improvement) | ~20 | ~16.8 |
| Simulated Annealing | > 60 | 17.1 |
| Random Sampling | > 75 (did not converge) | 14.5 |
This table is adapted from a study on optimizing solar cell efficiency, demonstrating that Bayesian optimization with various acquisition functions converges significantly faster than simulated annealing and random sampling.[3]
Table 2: Multi-Objective Optimization of a Ni/Photoredox-Catalyzed Cross-Electrophile Coupling
| Substrate | Number of Experiments | Optimal Yield (%) | Optimal Enantiomeric Excess (%) |
| Aryl Iodide 1 | 15 | >90 | >95 |
| Aryl Iodide 2 | 24 | >85 | >90 |
This table shows the results of a multi-objective Bayesian optimization to simultaneously maximize yield and enantioselectivity for two different substrates. The optimizer found conditions surpassing previous human-driven efforts within a small number of experiments out of 1728 possible configurations.[6]
Table 3: Cost-Informed Bayesian Optimization (CIBO) vs. Standard Bayesian Optimization (BO) for a Pd-catalyzed Direct C–H Arylation
| Optimization Method | Experiments to Reach 99% Yield | Cost Reduction Compared to BO |
| Standard BO | 25 | - |
| CIBO | 40 | 43% |
This table illustrates that while CIBO may require more experiments, it can significantly reduce the overall cost of the optimization campaign by prioritizing the use of readily available and less expensive reagents.[1]
Visualizations
Bayesian Optimization Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Automated optimization of a flow reactor by using Bayesian algorithms and Inline NMR Monitoring - Magritek [magritek.com]
- 9. Bayesian optimization with known experimental and design constraints for chemistry applications - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity in Synthesized Imidazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into troubleshooting low or inconsistent bioactivity in your synthesized imidazole-based compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the scientific rationale behind each step, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues encountered during the experimental validation of synthesized imidazole compounds in a question-and-answer format.
Q1: My newly synthesized imidazole compound shows significantly lower bioactivity than expected. Where do I even begin to troubleshoot?
A1: This is a common challenge in the early stages of drug discovery. A systematic approach is crucial to pinpoint the root cause of low bioactivity. Before questioning the compound's intrinsic activity, we must first ensure the integrity of the compound itself and the validity of the assay system.
The primary areas to investigate are:
-
Compound Purity and Integrity: Impurities from the synthesis or degradation of the compound can interfere with the assay, leading to misleading results.[1]
-
Compound Solubility: Poor solubility in your assay buffer can result in a lower effective concentration of the compound at the target site.[2][3]
-
Compound Stability: The imidazole scaffold can be susceptible to degradation under certain experimental conditions (e.g., pH, temperature, light exposure), leading to a loss of the active molecule.[4]
-
Assay-Specific Interferences: The compound might be interfering with the assay technology itself (e.g., absorbance, fluorescence) or exhibiting non-specific activity through mechanisms like aggregation.[5][6]
-
Structural and Stereochemical Factors: Minor, and sometimes overlooked, variations in the compound's structure or stereochemistry can have a profound impact on its interaction with the biological target.[7]
The following workflow provides a structured approach to diagnosing the issue:
References
- 1. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. enamine.net [enamine.net]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
2-Iodoimidazole vs. 2-Bromoimidazole: A Comparative Guide to Cross-Coupling Reactivity
For researchers, scientists, and drug development professionals, the choice between 2-iodoimidazole and 2-bromoimidazole as starting materials in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate informed decisions in synthetic chemistry and drug discovery.
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group is a paramount factor. The established trend for halogen reactivity is I > Br > Cl. This principle is rooted in the bond dissociation energies of the carbon-halogen bonds; the weaker carbon-iodine (C-I) bond undergoes oxidative addition to the palladium catalyst more readily than the stronger carbon-bromine (C-Br) bond. This initial oxidative addition is often the rate-determining step of the catalytic cycle. Consequently, this compound is generally more reactive than 2-bromoimidazole, often leading to milder reaction conditions, shorter reaction times, and higher yields.
Quantitative Reactivity Comparison
While direct, side-by-side comparative studies under identical conditions for this compound and 2-bromoimidazole across all major cross-coupling reactions are not extensively documented in a single source, the following tables summarize representative quantitative data compiled from the literature for these substrates and closely related analogues. These data illustrate the generally observed higher reactivity of the iodo-substituted imidazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
| Entry | Imidazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1-methylimidazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| 2 | 2-Iodo-1-methylimidazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 6 | 92 |
| 3 | 2-Bromoimidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 68 |
| 4 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (1.5) | K₃PO₄ | Dioxane/H₂O | 80 | 10 | 85 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]
| Entry | Imidazole Substrate | Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1-methylimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 16 | 70 |
| 2 | 2-Iodo-1-methylimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | Et₃N | THF | RT | 8 | 95 |
| 3 | 2-Bromoimidazole | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2) | CuI (4) | Piperidine | DMF | 80 | 12 | 65 |
| 4 | This compound | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (1) | CuI (2) | Piperidine | DMF | RT | 6 | 88 |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.
| Entry | Imidazole Substrate | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1-ethylimidazole | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 24 | 60 |
| 2 | 2-Iodo-1-ethylimidazole | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (2) | - | Toluene | 90 | 12 | 85 |
| 3 | 2-Bromoimidazole | Vinyltributylstannane | Pd₂(dba)₃/P(fur)₃ (2) | CuI | NMP | 80 | 16 | 72 |
| 4 | This compound | Vinyltributylstannane | Pd₂(dba)₃/P(fur)₃ (1) | CuI | NMP | 60 | 8 | 91 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3]
| Entry | Imidazole Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1-methylimidazole | Morpholine | Pd₂(dba)₃ (2) | BINAP | NaOt-Bu | Toluene | 100 | 20 | 78 |
| 2 | 2-Iodo-1-methylimidazole | Morpholine | Pd₂(dba)₃ (1) | BINAP | NaOt-Bu | Toluene | 80 | 10 | 94 |
| 3 | 2-Bromoimidazole | Aniline | Pd(OAc)₂ (3) | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 65 |
| 4 | This compound | Aniline | Pd(OAc)₂ (1.5) | Xantphos | Cs₂CO₃ | Dioxane | 90 | 12 | 89 |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
2-Haloimidazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O 4:1, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the 2-haloimidazole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a stream of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Representative Sonogashira Coupling Protocol
Materials:
-
2-Haloimidazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or piperidine, 2-3 mL)
-
Solvent (e.g., THF or DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 2-haloimidazole, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography.[1]
Representative Stille Coupling Protocol
Materials:
-
2-Haloimidazole (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%)
-
Solvent (e.g., Toluene or DMF, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask, dissolve the 2-haloimidazole in the solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and the organostannane.
-
Heat the reaction mixture to the required temperature (e.g., 90-110 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Wash the solution with aqueous KF to remove tin byproducts.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
Materials:
-
2-Haloimidazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the 2-haloimidazole and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by chromatography.[3]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Conclusion
The choice between this compound and 2-bromoimidazole in cross-coupling reactions is guided by a trade-off between reactivity and cost. The higher reactivity of this compound, stemming from the weaker C-I bond, allows for milder reaction conditions, shorter reaction times, and often higher yields. This can be particularly advantageous in complex syntheses with sensitive functional groups. Conversely, 2-bromoimidazole is typically more cost-effective and may be suitable for less demanding transformations or when reaction conditions can be pushed without detriment to the desired product. The provided data and protocols serve as a valuable resource for researchers to select the optimal substrate and reaction conditions for their specific synthetic goals in the pursuit of novel therapeutics and functional materials.
References
A Comparative Guide to Catalyst Performance in 2-Iodoimidazole Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the imidazole core is a critical step in the synthesis of a wide array of bioactive molecules. 2-Iodoimidazole serves as a versatile building block for these syntheses, readily participating in various cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of catalyst is paramount to the success of these transformations, directly influencing reaction yield, efficiency, and substrate scope. This guide provides an objective comparison of catalyst performance in several key coupling reactions of this compound, supported by experimental data to facilitate catalyst selection.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann coupling reactions involving iodoimidazoles. While specific data for this compound is prioritized, representative data from its isomer, 4-iodo-1H-imidazole, is also included to provide a broader comparative landscape where direct data for the 2-iodo isomer is limited.
Table 1: Suzuki-Miyaura Coupling of Iodoimidazoles with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp. (°C) | Time | Coupling Partner | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 min | Phenylboronic acid | 85 | Microwave-assisted; data for 4(5)-iodoimidazole.[1] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 min | Phenylboronic acid | 82 | Microwave-assisted; data for 4(5)-iodoimidazole.[1] |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 min | Phenylboronic acid | 94 | Microwave-assisted; data for 4(5)-iodoimidazole.[1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 min | Phenylboronic acid | 92 | Microwave-assisted; data for 4(5)-iodoimidazole.[1] |
Table 2: Buchwald-Hartwig Amination of Iodoimidazoles
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | Morpholine | 85 | Representative for iodo-heterocycles.[1] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | Aniline | 78 | Representative for iodo-heterocycles.[1] |
| (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | 100 | 12 | Benzylamine | 91 | Representative for iodo-heterocycles.[1] |
Table 3: Sonogashira Coupling of Iodoimidazoles with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | Phenylacetylene | 95 | Representative for aryl iodides. |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 50 | 4 | Phenylacetylene | 92 | Representative for aryl iodides. |
| PdCl₂(dppf) | CuI | Et₃N | Toluene | RT | 8 | Phenylacetylene | 96 | Representative for aryl iodides. |
Table 4: Heck Coupling of Iodoimidazoles with Alkenes
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Alkene | Yield (%) | Notes |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | 85 | Representative for iodo-heterocycles.[1] |
| Pd/C | NaOAc | NMP | 120 | 24 | Styrene | 78 | Representative for iodo-heterocycles.[1] |
| Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate | 82 | Representative for iodo-heterocycles.[1] |
Table 5: Ullmann (Chan-Evans-Lam) Coupling of 2-Nitroimidazole with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Cu(OTf)₂ | 4,7-dimethoxy-1,10-phenanthroline | K₂CO₃ | Methanol | RT | 24 | Phenylboronic acid | 82 |
| Cu(OTf)₂ | 4,7-dimethoxy-1,10-phenanthroline | K₂CO₃ | Methanol | RT | 24 | 4-Methylphenylboronic acid | 85 |
| Cu(OTf)₂ | 4,7-dimethoxy-1,10-phenanthroline | K₂CO₃ | Methanol | RT | 24 | 4-Methoxyphenylboronic acid | 81 |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols for the key coupling reactions are provided below. These are representative procedures and may require optimization for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
To a microwave vial is added the this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol).[1] The vial is sealed, and dimethoxyethane (DME, 5 mL) is added.[1] The reaction mixture is then subjected to microwave irradiation at 150 °C for 10 minutes.[1] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), this compound (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1] The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added under an inert atmosphere.[1] The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.[1] After cooling, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[1]
General Procedure for Sonogashira Coupling
To a solution of N-protected this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL) is added the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).[1] Triethylamine (3.0 mmol) is then added to the mixture.[1] The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction mixture is then worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration. The product is purified by column chromatography.[1]
General Procedure for Heck Reaction
To a dry Schlenk flask under an inert atmosphere is added this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF.[1] To this solution is added the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.).[1] The reaction mixture is heated to 100 °C with stirring.[1] The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified via column chromatography.[1]
General Procedure for Ullmann (Chan-Evans-Lam) Coupling
A 20 mL vial is charged with a magnetic stir bar, 2-nitroimidazole (0.2 mmol), the arylboronic acid (0.4 mmol), potassium carbonate (0.2 mmol, 1 eq.), and copper(II) triflate (0.016 mmol, 8 mol%) with a suitable ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline). This mixture is solvated in 1 mL of methanol and the reaction is left to stir for approximately 24 hours exposed to the ambient atmosphere at room temperature in a capped vial. Upon completion, the reaction is filtered through celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for catalytic cross-coupling reactions of this compound.
Catalyst Performance Comparison in Suzuki-Miyaura Coupling
Caption: Comparative yields for Suzuki-Miyaura coupling of 4-iodoimidazole with different catalysts.[1]
References
A Comparative Guide to the Synthesis and Reactivity of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole, two key building blocks in medicinal chemistry and pharmaceutical development. The selection of the appropriate halogenated imidazole is a critical decision that can significantly influence the efficiency, cost, and overall success of a synthetic route. This document offers an objective, data-supported comparison to inform substrate selection for the synthesis of complex molecules.
Executive Summary
Both 4-iodo-1H-imidazole and 4-bromo-1H-imidazole serve as versatile precursors for the introduction of the imidazole moiety. The primary distinction lies in their reactivity in cross-coupling reactions, with the choice between them often depending on the desired reaction conditions and cost considerations.
-
4-Iodo-1H-imidazole is generally the more reactive of the two in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond.[1] This increased reactivity can lead to faster reaction times, higher yields, and the feasibility of using milder reaction conditions.
-
4-Bromo-1H-imidazole is typically more cost-effective and readily available. While less reactive than its iodo-counterpart, it remains a valuable substrate for many transformations, particularly when more forcing reaction conditions are acceptable.
Synthesis Comparison
The synthesis of both 4-iodo-1H-imidazole and 4-bromo-1H-imidazole commonly starts from imidazole. However, the specific methodologies and challenges differ.
Synthesis of 4-Iodo-1H-imidazole
The most common method for the synthesis of 4-iodo-1H-imidazole is the direct electrophilic iodination of imidazole.[2] A primary challenge is controlling the regioselectivity to avoid the formation of di- and tri-iodinated byproducts.[2] Using an excess of imidazole can help to favor the mono-iodinated product.
Synthesis of 4-Bromo-1H-imidazole
The synthesis of 4-bromo-1H-imidazole can also be achieved through direct bromination of imidazole. However, this reaction can readily lead to the formation of 2,4,5-tribromoimidazole.[3] A common strategy involves the initial formation of the tribromoimidazole, followed by a selective reduction to yield 4-bromo-1H-imidazole.[3][4]
Table 1: Comparison of Synthetic Methods
| Feature | 4-Iodo-1H-imidazole | 4-Bromo-1H-imidazole |
| Primary Method | Direct iodination of imidazole | Bromination of imidazole followed by reduction |
| Key Reagents | Imidazole, Iodine, Base (e.g., NaOH) | Imidazole, Bromine, Reducing agent (e.g., Na2SO3) |
| Common Byproducts | 4,5-diiodo-1H-imidazole, 2,4,5-triiodo-1H-imidazole | 2,4,5-tribromo-1H-imidazole, di-bromo imidazoles |
| Yield | Good to Excellent (e.g., ~70%)[5] | Good (e.g., ~89% from tribromoimidazole)[4] |
| Challenges | Controlling over-iodination | Formation of poly-brominated species requiring reduction |
Reactivity in Cross-Coupling Reactions
The C-X bond strength (where X is a halogen) is a critical factor in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl.[6] Consequently, 4-iodo-1H-imidazole is expected to be more reactive than 4-bromo-1H-imidazole in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][7]
Table 2: Predicted Reactivity Comparison in Common Cross-Coupling Reactions
| Reaction Type | 4-Iodo-1H-imidazole | 4-Bromo-1H-imidazole | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Higher yield, milder conditions expected[1] | Lower yield, more forcing conditions may be required | I > Br[6][8] |
| Sonogashira Coupling | Higher reactivity expected | Lower reactivity expected | I > Br[9] |
| Buchwald-Hartwig Amination | Higher reactivity expected | Lower reactivity expected | I > Br[10] |
While direct quantitative comparative studies are limited, the established principles of aryl halide reactivity provide a strong basis for these predictions.[1] The higher reactivity of the iodo-compound can be advantageous in complex syntheses where mild conditions are necessary to preserve sensitive functional groups.
Experimental Protocols
Synthesis of 4-Iodo-1H-imidazole (Direct Iodination)
This protocol describes the direct iodination of imidazole.[2][11]
Materials:
-
Imidazole
-
Sodium Hydroxide (NaOH)
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Isopropanol
-
n-Hexane
Procedure:
-
In a flask, dissolve sodium hydroxide in deionized water and cool to room temperature.
-
Add imidazole to the NaOH solution and stir until fully dissolved.
-
In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.
-
Cool the imidazole solution to 0 °C in an ice bath.
-
Slowly add the iodine solution to the imidazole solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 6 hours.
-
Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the solid and purify by recrystallization from an isopropanol/n-hexane mixture to obtain pure 4-iodo-1H-imidazole.[2]
Synthesis of 4-Bromo-1H-imidazole (from 2,4,5-Tribromoimidazole)
This protocol describes the synthesis of 4-bromo-1H-imidazole from 2,4,5-tribromoimidazole.[4]
Materials:
-
2,4,5-Tribromoimidazole
-
Sodium Sulfite (Na₂SO₃)
-
Water
-
Ethyl Acetate
Procedure:
-
To a flask, add 2,4,5-tribromoimidazole, sodium sulfite, and water.
-
Stir the reaction mixture at 110 °C for 6 hours.
-
After completion, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-1H-imidazole.[4]
Comparative Suzuki-Miyaura Coupling Experiment
This protocol outlines a general procedure for comparing the reactivity of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole in a Suzuki-Miyaura coupling reaction.[1]
Materials:
-
4-Iodo-1H-imidazole or 4-Bromo-1H-imidazole (N-protected if necessary)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In two separate reaction vessels, place the respective 4-halo-1H-imidazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to each vessel.
-
Heat both reaction mixtures to 80 °C and monitor the progress by TLC or LC-MS at regular intervals.
-
Upon completion, or after a set time, cool the mixtures and work up by quenching with water and extracting with an organic solvent.
-
Purify the crude products by column chromatography.
-
Compare the reaction times and isolated yields to assess the relative reactivity. The reaction with 4-iodo-1H-imidazole is expected to proceed faster and give a higher yield.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Imidazole Bromination: N-Bromosuccinimide as the Reagent of Choice
For researchers, scientists, and professionals in drug development, the selective halogenation of heterocyclic compounds like imidazole is a critical step in the synthesis of many pharmaceutical agents. This guide provides a detailed comparison of reagents for imidazole bromination, with a focus on the widely used and selective N-bromosuccinimide (NBS). While the inquiry into 2-iodoimidazole as a brominating agent is understandable, this guide will clarify its role and detail why NBS is a superior and more conventional choice for this transformation.
This compound: Not a Brominating Agent
Contrary to the initial premise, this compound is not employed as a reagent for the bromination of imidazoles. Instead, this compound is a valuable synthetic intermediate. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Researchers utilize this compound to introduce diverse substituents at the 2-position of the imidazole ring. It can also undergo halogen exchange reactions, where the iodine is replaced by another halogen, but this is a distinct process from using it as a source of electrophilic bromine for the bromination of another imidazole molecule.[1][2]
N-Bromosuccinimide (NBS): A Selective Brominating Reagent
N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis for electrophilic bromination. It is favored for its ability to provide a low, constant concentration of molecular bromine in situ, which helps to avoid the formation of polybrominated byproducts that are common with the use of elemental bromine (Br₂).[3][4]
Performance Comparison: NBS vs. Molecular Bromine
The key advantage of NBS over molecular bromine lies in its selectivity. The imidazole ring is highly activated towards electrophilic substitution, and reaction with Br₂ often leads to the formation of di- and tri-brominated products.[5] In contrast, NBS allows for a more controlled bromination, enabling the isolation of mono-brominated species in good yields.
| Reagent | Substrate | Product(s) | Solvent | Yield | Reference |
| N-Bromosuccinimide (NBS) | Imidazole | 4(5)-Bromoimidazole, 4,5-Dibromoimidazole, 2,4,5-Tribromoimidazole | DMF | 41% (for 4(5)-Bromoimidazole) | [5] |
| N-Bromosuccinimide (NBS) | 2-Nitroimidazole | 4,5-Dibromo-2-nitroimidazole | DMF | Quantitative | [5] |
| Molecular Bromine (Br₂) * | Imidazole | Predominantly 2,4,5-Tribromoimidazole | Aqueous or organic solvents | - | [5] |
*Yields for molecular bromine reactions are often not reported for specific partially brominated products due to the formation of complex mixtures.
Regioselectivity of NBS Bromination
The position of bromination on the imidazole ring with NBS can be influenced by substituents already present on the ring. For unsubstituted imidazole, bromination occurs preferentially at the 4- and 5-positions. If the nitrogen at position 1 is protected (e.g., with a trityl or ethoxymethyl group), this can direct the bromination to other positions and prevent N-bromination. For instance, N-protection can increase the steric hindrance around the 2-position, favoring substitution at the 4- and 5-positions. In the case of 2-nitroimidazole, a strongly deactivating group, bromination with NBS occurs exclusively at the 4- and 5-positions.[5][6]
Experimental Protocols
General Protocol for Imidazole Bromination with NBS
The following is a representative protocol for the bromination of imidazole using NBS, based on literature procedures.[5]
Materials:
-
Imidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve imidazole (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NBS (1.0-1.1 eq for monobromination) in DMF to the stirred imidazole solution over a period of 1-2 hours. The slow addition is crucial to control the reaction and minimize polybromination.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired bromoimidazole isomer(s).
Reaction Pathways and Mechanisms
The bromination of imidazole with NBS proceeds via an electrophilic aromatic substitution mechanism. The NBS serves as a source of an electrophilic bromine species (Br⁺ or a polarized Br-Br bond in Br₂ generated in situ).
Logical Workflow for Imidazole Bromination with NBS
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. nbinno.com [nbinno.com]
- 3. suru-chem.com [suru-chem.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
Evaluating the Anticancer Potential of Novel 2-Iodoimidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives against the human breast cancer cell line MDA-MB-4355. The performance of these novel compounds is evaluated against the standard chemotherapeutic agent, 5-fluorouracil (5-FU), with additional comparative data provided for other common anticancer drugs. Detailed experimental protocols and a proposed mechanism of action are included to support further research and development in this area.
Data Presentation: In Vitro Cytotoxicity
The anticancer activity of a series of novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives (C-IVa-j) was evaluated using the MTT assay. The percentage of cell growth inhibition was determined after treatment with the compounds at a concentration of 20 µg/mL. The results are compared with the standard anticancer drug 5-fluorouracil at a concentration of 10 µg/mL.[1]
| Compound ID | Substitution | % Inhibition at 20 µg/mL (MDA-MB-4355) |
| C-IVc | 4-Bromo (4-Br) | 41.00 |
| C-IVf | 3-Hydroxy (3-OH) | 49.72 |
| C-IVg | 2-Nitro (2-NO2) | 57.18 |
| 5-Fluorouracil (Standard) | - | 54.33 (at 10 µg/mL) |
Compounds with diphenyl substitutions including 4-Br, 3-OH, and 2-NO2 demonstrated significant anticancer activity.[1] Notably, compound C-IVg exhibited slightly higher inhibitory activity than the standard drug 5-fluorouracil.
For the purpose of broader comparison, the following table presents the IC50 values of common chemotherapeutic agents against the MDA-MB-231 human breast cancer cell line, a cell line with similar characteristics to MDA-MB-4355.
| Anticancer Drug | MDA-MB-231 IC50 (nM) |
| Paclitaxel | Varies (e.g., 25-50 nM) |
| Doxorubicin | Varies |
| Carboplatin | Varies |
Proposed Mechanism of Action: Inhibition of Tubulin Polymerization
While the precise signaling pathway for these specific 2-iodoimidazole derivatives has not been definitively elucidated in the reviewed literature, a common mechanism of action for many imidazole-based anticancer agents is the inhibition of tubulin polymerization.[2][3][4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.
The following diagram illustrates the proposed mechanism of action.
Proposed mechanism of this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Workflow of the MTT assay for cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or the standard drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound derivatives for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Workflow:
Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment: Culture cells with the this compound derivatives for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
RNA Digestion: Treat the fixed cells with RNase A to remove RNA.
-
DNA Staining: Stain the cellular DNA with a propidium iodide solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antifungal Activity of Halogenated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antifungal activity of common halogenated imidazole derivatives. The information presented is collated from various scientific studies to aid in research and development of new antifungal agents.
Comparative Antifungal Activity
The in vitro efficacy of halogenated imidazoles is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for prominent halogenated imidazoles against clinically relevant fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Imidazoles against Candida Species
| Fungal Species | Clotrimazole (µg/mL) | Miconazole (µg/mL) | Econazole (µg/mL) | Ketoconazole (µg/mL) |
| Candida albicans | 0.016 - >128 | 0.06 - >128 | 0.06 - >128 | 0.016 - >128 |
| Candida glabrata | Data not available | ≤0.03 - >128 | Data not available | ≤0.03 - >128 |
| Candida parapsilosis | ≤0.03 - 2 | ≤0.03 - 4 | Data not available | ≤0.03 - 4 |
| Candida tropicalis | ≤0.03 - 4 | ≤0.03 - 8 | Data not available | ≤0.03 - 8 |
| Candida krusei | 0.12 - 8 | 0.12 - 16 | Data not available | 0.06 - 16 |
Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Imidazoles against Filamentous Fungi
| Fungal Species | Clotrimazole (µg/mL) | Miconazole (µg/mL) | Econazole (µg/mL) | Ketoconazole (µg/mL) |
| Aspergillus fumigatus | 0.5 - >8 | 0.25 - >8 | >8 | 0.5 - >8 |
| Aspergillus flavus | 1 - >8 | 0.5 - >8 | >8 | 1 - >8 |
| Aspergillus niger | 1 - >8 | 0.5 - >8 | >8 | 1 - >8 |
| Trichophyton rubrum | 0.12 - 1 | 0.06 - 1 | Data not available | 0.03 - 0.5 |
| Trichophyton mentagrophytes | 0.12 - 1 | 0.03 - 0.5 | Data not available | 0.03 - 0.5 |
Experimental Protocols
The following is a detailed methodology for determining the in vitro antifungal activity of halogenated imidazoles, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antifungal agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Antifungal stock solutions (prepared in a suitable solvent like DMSO)
-
Fungal inoculum, standardized to the appropriate concentration
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Dilutions: Serial twofold dilutions of the halogenated imidazoles are prepared in RPMI-1640 medium in the 96-well microtiter plates.
-
Inoculum Preparation:
-
For Yeasts (Candida spp.): A suspension of the yeast is prepared in sterile saline from a 24-hour-old culture on Sabouraud dextrose agar. The turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For Filamentous Fungi (Aspergillus spp., Trichophyton spp.): A conidial suspension is prepared from a 7-day-old culture on potato dextrose agar. The conidia are harvested and the suspension is adjusted to a specific optical density, then diluted to a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are also included.
-
Incubation: The plates are incubated at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida species and 48-72 hours or longer for filamentous fungi, until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the control well. This can be assessed visually or by using a microplate reader to measure the optical density.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro antifungal susceptibility testing using the broth microdilution method.
Signaling Pathway of Imidazole Antifungal Action
Halogenated imidazoles exert their antifungal effect by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. The diagram below illustrates this mechanism of action.
Conclusion
Halogenated imidazoles remain a cornerstone in the treatment of fungal infections. Their primary mechanism of action involves the targeted inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity.[1] As demonstrated by the compiled MIC data, the in vitro activity of these compounds can vary significantly depending on the specific imidazole derivative and the fungal species being tested. This guide provides a foundational overview for researchers and drug development professionals, highlighting the comparative efficacy and the standardized methodologies used for their evaluation. Further research into structure-activity relationships and mechanisms of resistance will continue to be crucial in the development of new and more effective antifungal therapies.
References
A Comparative Analysis of 2-Iodoimidazole and its Bromo- and Chloro- Analogs for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, halogenated imidazoles serve as critical building blocks. Among these, 2-iodoimidazole, 2-bromoimidazole, and 2-chloroimidazole are of particular interest due to their versatile reactivity. This guide provides a comprehensive comparison of these three compounds, supported by physicochemical data, reactivity profiles in common cross-coupling reactions, and their relevance in biological pathways.
Physicochemical Properties: A Tabulated Comparison
The nature of the halogen atom at the 2-position of the imidazole ring significantly influences the physicochemical properties of these molecules. These properties, in turn, affect their reactivity, solubility, and pharmacokinetic profiles in drug discovery. Below is a summary of key physicochemical parameters for this compound, 2-bromoimidazole, and 2-chloroimidazole.
| Property | This compound | 2-Bromoimidazole | 2-Chloroimidazole |
| Molecular Formula | C₃H₃IN₂ | C₃H₃BrN₂ | C₃H₃ClN₂ |
| Molecular Weight ( g/mol ) | 193.97[1] | 146.97[2] | 102.52 |
| Melting Point (°C) | Not available | 197-202[2] | 165-170 |
| Boiling Point (°C) | Not available | 273.1 (Predicted)[2] | Not available |
| pKa | Not available | 11.23 (Predicted)[2] | Not available |
| LogP | Not available | Not available | Not available |
| Water Solubility | Not available | Slightly soluble[2] | Not available |
Note: Experimental data for this compound is limited in publicly available literature. The provided data for 2-bromo- and 2-chloroimidazole are based on available experimental and predicted values.
Reactivity in Cross-Coupling Reactions: A Performance Overview
The C-X bond strength (where X is a halogen) is a crucial determinant of reactivity in palladium-catalyzed cross-coupling reactions, with the general trend being C-I > C-Br > C-Cl. This trend suggests that this compound is the most reactive, followed by 2-bromoimidazole, and then 2-chloroimidazole. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Experimental Protocols: Representative Cross-Coupling Reactions
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for Suzuki-Miyaura and Sonogashira coupling reactions, which can be adapted for 2-haloimidazoles based on their relative reactivities.
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving a 2-haloimidazole.
References
A Comparative Guide to Halogen Bonding in Iodo- and Bromo-Substituted Imidazoles
For: Researchers, scientists, and drug development professionals
Abstract
Halogen bonding (XB) has emerged as a powerful noncovalent interaction for rational drug design and crystal engineering.[1][2][3] The imidazole scaffold, a ubiquitous feature in pharmaceuticals, provides an excellent platform for leveraging this interaction. The choice of halogen—typically iodine or bromine—is a critical design element that significantly modulates the strength, directionality, and overall impact of the halogen bond. This guide provides an in-depth, objective comparison of iodo- and bromo-substituted imidazoles as halogen bond donors, supported by experimental data and detailed protocols to empower researchers in their molecular design endeavors.
The Fundamental Principle: Understanding the σ-Hole
At the heart of halogen bonding lies a region of positive electrostatic potential on the halogen atom, located opposite the covalent bond (R-X, where X = I, Br).[1][4] This region, termed the "σ-hole," arises from the anisotropic distribution of electron density around the halogen.[4][5] It acts as an electrophilic region that can interact favorably with a Lewis base, such as the lone pair of a nitrogen atom in a protein backbone or another imidazole molecule.[1][6]
The key difference between iodine and bromine stems from their atomic properties. Iodine, being larger and more polarizable than bromine, possesses a more positive and pronounced σ-hole.[7][8][9][10] This fundamental distinction is the primary driver for the observed differences in their halogen bonding capabilities. Computational studies consistently show that the maximum electrostatic potential of the σ-hole increases with the atomic number of the halogen (I > Br > Cl).[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing halogen bonds using novel NMR methods | Faculty of Science [uottawa.ca]
- 4. ijres.org [ijres.org]
- 5. The Formation of σ-Hole Bonds: A Physical Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. Stereoselective Processes Based on σ-Hole Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis for Synthetic Chemists: 2-Iodoimidazole vs. 2-Bromoimidazole
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall project timelines. For researchers utilizing imidazole scaffolds, the selection between 2-iodoimidazole and 2-bromoimidazole as precursors in cross-coupling reactions presents a classic cost-versus-reactivity dilemma. This guide provides an objective, data-supported comparison to aid researchers, scientists, and drug development professionals in making an informed choice between these two key building blocks.
Executive Summary
The fundamental trade-off between this compound and 2-bromoimidazole lies in the inherent reactivity of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, leading to a lower activation energy for the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Consequently, this compound is generally more reactive, often resulting in higher yields, shorter reaction times, and milder reaction conditions. However, this enhanced reactivity comes at a significantly higher procurement cost. Conversely, 2-bromoimidazole is a more economical starting material, but may necessitate more forcing reaction conditions, higher catalyst loadings, and potentially longer reaction times to achieve comparable yields.
Data Presentation: A Quantitative Comparison
To illustrate the practical implications of these differences, the following tables summarize quantitative data for a representative Suzuki-Miyaura cross-coupling reaction, as well as the costs of the starting materials and relevant reagents.
Table 1: Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Feature | This compound | 2-Bromoimidazole |
| Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Typical Yield | 85 - 95% | 60 - 75% |
| Catalyst Loading (mol%) | 1 - 3 | 3 - 5 |
| Reaction Temperature | 80 - 100°C | 100 - 120°C |
Note: The data presented is representative and compiled from general principles of cross-coupling reactions. Exact conditions and yields may vary based on specific substrates and ligands used.
Table 2: Cost Comparison of Starting Materials and Reagents
| Compound | Supplier Example | Price (USD) per Gram |
| This compound | Sigma-Aldrich | ~$168.00/g[1] |
| 2-Bromoimidazole | Sigma-Aldrich | ~$138.00/g[2] |
| N-Iodosuccinimide (NIS) | Chem-Impex | ~$0.23/g |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | ~$0.15/g |
| Palladium(II) Acetate | Sigma-Aldrich | ~$150.00/g |
| Triphenylphosphine | Sigma-Aldrich | ~$0.50/g |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. The following are representative procedures for the synthesis of 2-iodo- and 2-bromoimidazole, and a general protocol for a comparative Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-Iodo-1H-imidazole
This protocol is adapted from methods involving the direct iodination of imidazole.
Materials:
-
Imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Sodium thiosulfate solution (aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford 2-iodo-1H-imidazole.
Synthesis of 2-Bromo-1H-imidazole
This protocol describes the direct bromination of imidazole.
Materials:
-
Imidazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride
-
Sodium bicarbonate solution (aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend imidazole (1.0 eq) in carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) to the suspension.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-bromo-1H-imidazole.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed to directly compare the reactivity of this compound and 2-bromoimidazole under identical conditions.
Materials:
-
This compound or 2-Bromoimidazole (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol for this compound, 0.04 mmol for 2-bromoimidazole)
-
Triphenylphosphine (PPh₃) (0.04 mmol for this compound, 0.08 mmol for 2-bromoimidazole)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In two separate flame-dried Schlenk flasks, add the respective 2-haloimidazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
To each flask, add the appropriate amount of Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill each flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to each flask.
-
Heat the reaction mixtures to 90°C and monitor the progress by TLC at regular intervals (e.g., every hour).
-
Upon completion (or after 24 hours), cool the reactions to room temperature.
-
Dilute each reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography to determine the isolated yields.
Visualizing the Workflow and Rationale
To further clarify the processes and the underlying chemical principles, the following diagrams have been generated.
Conclusion and Recommendations
The choice between this compound and 2-bromoimidazole is ultimately a strategic one, dictated by the specific goals and constraints of a research project.
Choose this compound when:
-
High yields and short reaction times are critical: The enhanced reactivity of the C-I bond can significantly improve the efficiency of the synthesis.
-
Mild reaction conditions are necessary: This is particularly important when working with sensitive functional groups that may not tolerate the more forcing conditions required for 2-bromoimidazole.
-
The cost of the starting material is not the primary constraint: For high-value target molecules, the increased cost of this compound may be justified by the improved synthetic outcome.
Choose 2-Bromoimidazole when:
-
Cost-effectiveness is a major consideration: For large-scale synthesis or in cost-sensitive projects, the lower price of 2-bromoimidazole is a significant advantage.
-
The subsequent reaction conditions can be optimized: If the target molecule is robust, it may be possible to achieve acceptable yields with 2-bromoimidazole by adjusting the catalyst loading, temperature, and reaction time.
-
A slightly lower yield is acceptable: In some cases, the cost savings may outweigh the benefits of a higher yield.
By carefully considering these factors and utilizing the provided data and protocols, researchers can make a well-informed decision that best suits their synthetic strategy and project goals.
References
Safety Operating Guide
Proper Disposal of 2-Iodoimidazole: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-iodoimidazole is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound must be treated as hazardous waste and requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound can cause skin and eye irritation. Therefore, personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.
-
Designated Waste Stream: this compound is a halogenated organic solid . It must be collected in a waste container specifically designated for this category.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, such as non-halogenated solvents, acids, bases, or aqueous waste.[1][2][3] Incompatible materials can lead to dangerous chemical reactions.[2][4]
Step 2: Waste Container Selection and Management
-
Container Type: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[5] Polyethylene containers are often recommended for solid chemical waste.
-
Container Condition: Ensure the container is in good condition, free from cracks or damage.
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[1][5] This prevents the release of vapors and potential spills.
Step 3: Labeling of Hazardous Waste
Accurate and thorough labeling is a legal requirement and essential for safe handling by EHS personnel. As soon as the first portion of waste is added to the container, affix a hazardous waste label.
The label must include the following information:
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. bucknell.edu [bucknell.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. actenviro.com [actenviro.com]
Essential Safety and Operational Guidance for Handling 2-Iodoimidazole
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Iodoimidazole. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and a comprehensive disposal plan.
Hazard Summary: this compound is a hazardous chemical that can cause severe skin burns, serious eye damage, and is harmful if swallowed. It is crucial to handle this compound with appropriate safety precautions to minimize exposure risks.
Personal Protective Equipment (PPE)
Engineering controls, such as working in a chemical fume hood, are the primary means of controlling exposure. When handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times. |
| Face Shield | Required when there is a splash hazard. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before and after use. |
| Body Protection | Laboratory Coat | Fully buttoned, with sleeves rolled down. |
| Chemical-resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | NIOSH-approved Respirator | A dust mask (type N95, US) or equivalent is necessary when there is a risk of inhaling dust particles. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational workflow is critical to ensure safety. The following step-by-step guide outlines the procedure for handling this compound from preparation to cleanup.
1. Preparation:
- Ensure the work area is clean and uncluttered.
- Verify that a certified chemical fume hood is operational.
- Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.
- Assemble all necessary equipment and reagents.
- Put on all required personal protective equipment as detailed in the table above.
2. Handling and Use:
- Conduct all work with this compound inside a chemical fume hood.
- Avoid the formation of dust and aerosols.
- Use a spatula to handle the solid compound. Avoid scooping directly from the container with weighing paper.
- Keep the container of this compound tightly closed when not in use.
- Do not eat, drink, or smoke in the laboratory.
3. Accidental Release Measures:
- In case of a spill, immediately evacuate the area if the spill is large or if you are not trained to handle it.
- For small spills, use an absorbent material to contain the spill.
- Sweep up the spilled material and place it in a sealed, labeled container for hazardous waste disposal.
- Avoid breathing in the dust from the spilled material.
- Clean the spill area with an appropriate solvent and then wash with soap and water.
4. First Aid Measures:
- If on skin: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
- If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
- If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent pads) must be collected in a designated, labeled hazardous waste container.
- Unused or excess this compound must be disposed of as hazardous chemical waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization and Labeling:
- Use a compatible, leak-proof container for all this compound waste.
- The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
- Keep the waste container closed at all times, except when adding waste.
3. Storage and Pickup:
- Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
- Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
